Product packaging for 4-(Chloromethyl)-1-trityl-1H-imidazole(Cat. No.:CAS No. 103057-10-9)

4-(Chloromethyl)-1-trityl-1H-imidazole

Cat. No.: B190043
CAS No.: 103057-10-9
M. Wt: 358.9 g/mol
InChI Key: ADCUCAMWCWNHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) is a high-value chemical intermediate characterized by the presence of a trityl (triphenylmethyl) protecting group on one of the imidazole nitrogen atoms. This protection is crucial for directing regioselective reactions on the heterocyclic ring system during complex multi-step synthetic processes. The molecule features a reactive chloromethyl arm, allowing for further functionalization through nucleophilic substitution, while the bulky trityl group enhances solubility in organic solvents and provides steric hindrance. With a molecular formula of C₂₃H₁₉ClN₂ and a molecular weight of 358.86 g/mol , this compound is primarily employed in medicinal chemistry and drug discovery research for the synthesis of targeted small molecules. Its primary research value lies in its role as a versatile building block for the development of imidazole-containing compounds, such as histamine receptor ligands or enzyme inhibitors, where the trityl group can be selectively removed under mild acidic conditions at a later stage to reveal the unprotected NH-imidazole . Researchers should note that this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. As a chemical for laboratory use, it is the responsibility of the purchaser to ensure adherence to safe handling practices. The compound is classified with the hazard statement H318 (Causes serious eye damage) , and users must employ appropriate personal protective equipment, including eye and face protection . Specific analytical data for this product may be limited, and researchers are advised to perform their own analyses to confirm identity and purity for their specific applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19ClN2 B190043 4-(Chloromethyl)-1-trityl-1H-imidazole CAS No. 103057-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCUCAMWCWNHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376788
Record name 4-(Chloromethyl)-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103057-10-9
Record name 4-(Chloromethyl)-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103057-10-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-1-trityl-1H-imidazole, a key intermediate in pharmaceutical and organic synthesis. It covers the compound's structure, nomenclature, physicochemical properties, and its role in synthetic chemistry.

Chemical Structure and Nomenclature

IUPAC Name: 4-(chloromethyl)-1-tritylimidazole[1]

Synonyms: this compound, 4-(chloromethyl)-1-(triphenylmethyl)-1H-Imidazole[2][3]

The structure of this compound consists of a central imidazole ring. One of the nitrogen atoms of the imidazole ring is substituted with a bulky trityl (triphenylmethyl) group, which serves as a protective group. A chloromethyl (-CH₂Cl) group is attached to the carbon at the 4-position of the imidazole ring. This chloromethyl group is a reactive site, making the compound a versatile building block for further chemical modifications[1].

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, which is a common scaffold in many biologically active molecules[4][5].

  • Trityl Group (C(C₆H₅)₃): A large, sterically hindering protective group used to prevent the N-H of the imidazole from reacting during subsequent synthesis steps.

  • Chloromethyl Group (-CH₂Cl): A reactive functional group that allows for the facile introduction of the imidazole moiety into larger molecules through nucleophilic substitution reactions.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily based on computed values, as extensive experimental characterization is not widely published. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₂₃H₁₉ClN₂[1][2]
Molecular Weight 358.86 g/mol [2][3]
CAS Number 103057-10-9[1][2][3]
Physical Form Solid
Computed XLogP3 5.2[1]
InChI Key ADCUCAMWCWNHJA-UHFFFAOYSA-N[1]
SMILES String ClCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Role in Chemical Synthesis and Experimental Protocols

This compound is a valuable intermediate, primarily used as a building block in organic synthesis[1]. The trityl group protects the imidazole nitrogen, allowing for selective reactions at other positions. The chloromethyl group is a key functional handle for derivatization.

  • N-Tritylation of Imidazole: The first step involves protecting the imidazole nitrogen with a trityl group. This is typically achieved by reacting imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base.

  • Chloromethylation: The second step is the introduction of the chloromethyl group onto the 4-position of the 1-tritylimidazole intermediate. This is a type of electrophilic substitution, often carried out using formaldehyde and hydrogen chloride.

Below is a diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: N-Tritylation cluster_1 Step 2: Chloromethylation Imidazole Imidazole TritylImidazole 1-Trityl-1H-imidazole Imidazole->TritylImidazole 1. TrCl Triphenylmethyl Chloride TrCl->TritylImidazole 2. Base Base (e.g., NaH) in DMF Base->TritylImidazole 3. Reagents Formaldehyde (HCHO) + Hydrogen Chloride (HCl) TritylImidazole->Reagents Intermediate FinalProduct This compound Reagents->FinalProduct

Caption: Proposed two-step synthesis workflow for this compound.

Methodology for a Key Related Experiment: Synthesis of 1-Tritylimidazole

The following protocol, adapted from a known procedure for the synthesis of the intermediate 1-Tritylimidazole, provides context for the first step of the proposed workflow[6].

  • Imidazole (1 equivalent) is added to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, pre-washed with hexane) in anhydrous dimethylformamide (DMF).

  • Triphenylmethyl chloride (1 equivalent) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for approximately 18 hours.

  • Upon completion, the mixture is poured onto ice to precipitate the product.

  • The resulting solid is filtered and then partitioned between water and a suitable organic solvent (e.g., dichloromethane).

  • The organic phase is washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield 1-Tritylimidazole[6].

This intermediate would then be carried forward to the chloromethylation step to yield the final product.

Applications in Drug Discovery

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anticancer, antibacterial, and antihistaminic properties[5][7].

This compound serves as a critical starting material for the synthesis of more complex imidazole-containing drug candidates. The reactive chloromethyl group allows medicinal chemists to couple the protected imidazole scaffold to various other molecular fragments, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of new therapeutic agents[8]. The trityl group can be removed later in the synthesis under acidic conditions to reveal the N-H group if required for biological activity or further functionalization.

References

Unraveling the Alkylating Potential of 4-(Chloromethyl)-1-trityl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-1-trityl-1H-imidazole is a key synthetic intermediate utilized in the development of various bioactive molecules. Its utility stems from the presence of a reactive chloromethyl group, which allows for the alkylation of a wide range of nucleophiles, and a bulky trityl protecting group on the imidazole nitrogen. This technical guide delves into the core mechanism of action of this compound as an alkylating agent, providing insights into its reactivity, potential biological implications, and the experimental considerations for its use.

Introduction

Imidazole-containing compounds form the backbone of numerous pharmaceuticals and biologically active molecules due to their ability to engage in various biological interactions.[1][2][3][4] The strategic functionalization of the imidazole scaffold is therefore a cornerstone of medicinal chemistry. This compound serves as a versatile building block in this context, offering a readily accessible electrophilic center for the introduction of the imidazolyl-methyl moiety onto target molecules.[5] The trityl (triphenylmethyl) group provides steric protection for the N1 position of the imidazole ring, preventing unwanted side reactions and directing the alkylation to the chloromethyl group. This guide will explore the chemical principles governing its alkylating activity and provide a framework for its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₁₉ClN₂[6][7]
Molecular Weight 358.87 g/mol [7]
Appearance Solid[7]
CAS Number 103057-10-9[6][7]
InChI Key ADCUCAMWCWNHJA-UHFFFAOYSA-N[6]

Mechanism of Action as an Alkylating Agent

The alkylating activity of this compound resides in its chloromethyl group, which is analogous to a benzylic chloride in terms of reactivity. Benzylic halides are known to undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways.[8][9] The operative mechanism for this compound is dependent on several factors, including the strength of the nucleophile, the solvent polarity, and the reaction temperature.

The Sₙ2 Pathway

Given that the chloromethyl group is a primary halide, the Sₙ2 mechanism is generally favored, particularly with strong nucleophiles in polar aprotic solvents.[10][11] In this concerted, single-step reaction, the nucleophile directly attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The bulky trityl group may sterically hinder the backside attack required for an Sₙ2 reaction to some extent.[12]

The Sₙ1 Pathway

Under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, an Sₙ1 mechanism may become competitive.[13][14] The imidazole ring can stabilize the resulting primary carbocation through resonance, a key feature of benzylic systems that enhances their reactivity in Sₙ1 reactions.[8][9] The rate-determining step in this pathway is the departure of the chloride leaving group to form the carbocation intermediate, which is then rapidly attacked by the nucleophile.

The dual reactivity of the chloromethyl group is a critical consideration in designing synthetic routes and understanding the potential biological targets of this compound.

Alkylation Mechanism General Alkylation Mechanism of this compound sub This compound int_sn1 Carbocation Intermediate sub->int_sn1 Sₙ1 Pathway (Polar Protic Solvent, Weak Nucleophile) ts_sn2 Transition State sub->ts_sn2 Sₙ2 Pathway (Polar Aprotic Solvent, Strong Nucleophile) nuc Nucleophile (Nu:) nuc->int_sn1 nuc->ts_sn2 prod Alkylated Product int_sn1->prod Fast ts_sn2->prod

Figure 1. Competing Sₙ1 and Sₙ2 pathways for the alkylation reaction.

Experimental Protocols

While specific, optimized protocols for the alkylation of various nucleophiles with this compound are not extensively reported in the public domain, general procedures for the N-alkylation of imidazoles and the reaction of benzylic chlorides can be adapted.

General Protocol for Alkylation with Amines and Thiols

This protocol is a generalized procedure based on standard organic synthesis techniques for nucleophilic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, thiol)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the nucleophile (1.0 eq) and the base (1.1 - 1.5 eq) in the anhydrous solvent under an inert atmosphere.

  • To this solution, add a solution of this compound (1.0 - 1.2 eq) in the same solvent dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) to facilitate the reaction, depending on the nucleophilicity of the substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Experimental Workflow General Experimental Workflow for Alkylation start Start dissolve Dissolve Nucleophile and Base in Solvent start->dissolve add Add this compound dissolve->add react Stir at RT or Heat add->react monitor Monitor by TLC react->monitor workup Workup (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2. A generalized workflow for performing alkylation reactions.

Potential Biological Activity and Signaling Pathways

As an alkylating agent, this compound has the potential to react with various biological nucleophiles, including DNA bases (e.g., the N7 of guanine) and amino acid residues in proteins (e.g., cysteine, histidine, lysine).[1] This reactivity is the basis for the cytotoxic effects of many anticancer alkylating agents.

While there is no specific data on the cytotoxicity of this compound, other imidazole derivatives have demonstrated significant anticancer activity.[3][15] The biological activity of such compounds is often attributed to their ability to induce DNA damage, leading to the activation of cell cycle checkpoints and apoptosis.

The potential signaling pathways that could be affected by an alkylating agent like this compound include:

  • DNA Damage Response (DDR) Pathway: Alkylation of DNA would likely trigger the DDR pathway, involving key proteins such as ATM, ATR, and p53, ultimately leading to cell cycle arrest or apoptosis.

  • Apoptosis Pathways: DNA damage can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

  • MAPK Signaling Pathways: Cellular stress induced by alkylating agents can also activate various MAPK pathways, such as JNK and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.

Signaling Pathway Potential Signaling Pathways Affected by Alkylation sub This compound (Alkylating Agent) dna DNA sub->dna Alkylation protein Proteins sub->protein Alkylation ddr DNA Damage Response (ATM, ATR, p53) dna->ddr Damage stress Cellular Stress protein->stress Damage/Modification arrest Cell Cycle Arrest ddr->arrest Activation apoptosis Apoptosis ddr->apoptosis Activation mapk MAPK Pathways (JNK, p38) stress->mapk Activation mapk->apoptosis

Figure 3. Potential signaling pathways impacted by the alkylating agent.

Conclusion

This compound is a valuable synthetic tool with a well-defined potential for alkylating a diverse range of nucleophiles. Its reactivity, governed by the principles of nucleophilic substitution on a benzylic-like system, allows for its strategic incorporation into complex molecules. While its specific biological activity remains to be fully elucidated, its nature as an alkylating agent suggests potential applications in the development of cytotoxic agents for cancer therapy. Further research is warranted to explore the full scope of its reactivity, biological targets, and therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this important chemical intermediate.

References

Physicochemical properties of 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Chloromethyl)-1-trityl-1H-imidazole

Introduction

This compound is a key intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical compounds. Its structure incorporates a reactive chloromethyl group and a bulky trityl (triphenylmethyl) protecting group on the imidazole ring. This combination allows for selective reactions and the synthesis of complex imidazole derivatives. The trityl group provides steric hindrance and protects the imidazole nitrogen, enabling chemists to perform modifications at the chloromethyl position without unintended side reactions at the imidazole core. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are crucial for its use in experimental settings. These properties have been compiled from various chemical databases and supplier information.

PropertyValueReference(s)
Molecular Formula C₂₃H₁₉ClN₂[1]
Molecular Weight 358.86 g/mol [2]
CAS Number 103057-10-9[1]
Appearance Solid
IUPAC Name 4-(chloromethyl)-1-tritylimidazole[1]
InChI 1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
InChI Key ADCUCAMWCWNHJA-UHFFFAOYSA-N[1]
SMILES ClCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Flash Point Not applicable

Experimental Protocols & Synthesis

While specific, detailed synthesis protocols for this exact compound are proprietary or published within broader contexts, a general and standard method can be described based on established organic chemistry principles for N-protection of imidazoles.

General Synthesis Protocol: N-Tritylation of 4-(Chloromethyl)imidazole

The synthesis of this compound is typically achieved by the reaction of 4-(chloromethyl)imidazole hydrochloride with trityl chloride in the presence of a base. The base is necessary to deprotonate the imidazole, allowing the nitrogen to act as a nucleophile.

Materials:

  • 4-(Chloromethyl)imidazole hydrochloride

  • Trityl chloride (Triphenylmethyl chloride)

  • A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)imidazole hydrochloride in the chosen anhydrous solvent.

  • Basification: Add the base (approximately 2.2 equivalents to neutralize the hydrochloride and deprotonate the imidazole) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically filtered to remove any precipitated salts. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the trityl and chloromethyl groups.[3][4][5]

  • Mass Spectrometry: To confirm the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic route for preparing this compound.

G cluster_reagents Reagents & Solvents cluster_process Process reagent1 4-(Chloromethyl)imidazole Hydrochloride step1 1. Dissolve & Basify reagent1->step1 reagent2 Trityl Chloride step2 2. Add Trityl Chloride reagent2->step2 base Base (e.g., TEA) base->step1 solvent Anhydrous Solvent (e.g., DCM) solvent->step1 step1->step2 step3 3. Reaction & Monitoring (TLC) step2->step3 step4 4. Aqueous Work-up step3->step4 step5 5. Purification step4->step5 product This compound step5->product

Caption: General workflow for the synthesis of this compound.

Reactivity and Application Pathway

This compound is primarily used as a building block. The chloromethyl group is a key reactive site for nucleophilic substitution, allowing for the attachment of various functional groups.

G cluster_reaction Synthetic Utility cluster_products Derivative Synthesis start This compound reaction Nucleophilic Substitution (SN2 Reaction) start->reaction step1 Formation of New C-Nu Bond reaction->step1 nucleophile Nucleophile (Nu-) nucleophile->reaction step2 Deprotection (Removal of Trityl Group) step1->step2 final_product Substituted 4-Methylimidazole Derivative step2->final_product

Caption: Reactivity pathway of this compound in synthesis.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[6][7]

Hazard Identification:

  • GHS Pictograms: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements:

    • H315: Causes skin irritation.[1][7]

    • H318: Causes serious eye damage.[1]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Prevention:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Wash skin thoroughly after handling.[7]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

    • Use only outdoors or in a well-ventilated area.[8]

  • Response:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[6][7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[6]

Storage and Disposal:

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store in a corrosives area.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[6]

References

An In-depth Technical Guide on the Solubility and Stability of 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for the solubility and stability of 4-(Chloromethyl)-1-trityl-1H-imidazole. This guide provides a comprehensive overview based on the physicochemical properties of its constituent chemical moieties (trityl, chloromethyl, and imidazole), alongside established experimental protocols for determining these characteristics. The quantitative data presented in the tables are hypothetical and for illustrative purposes.

Introduction

This compound (CAS 103057-10-9) is a heterocyclic organic compound. Its structure incorporates a bulky, hydrophobic trityl (triphenylmethyl) group attached to an imidazole ring, which also bears a reactive chloromethyl substituent. The trityl group is often employed as a protecting group for the imidazole nitrogen in multi-step organic syntheses due to its steric hindrance and lability under acidic conditions. The imidazole ring itself is a common scaffold in many biologically active molecules, and the chloromethyl group provides a site for further chemical modification.

Understanding the solubility and stability of this compound is crucial for its application in drug discovery and development, including for storage, formulation, and assessing its potential as a therapeutic agent or synthetic intermediate. Imidazole derivatives have been investigated for a wide range of pharmacological activities, including as enzyme inhibitors and modulators of various signaling pathways.[1][2][3]

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₂₃H₁₉ClN₂PubChem[4]
Molecular Weight 358.86 g/mol PubChem[4]
Appearance White to off-white solidGeneral knowledge of similar compounds
pKa Imidazole nitrogen pKa is ~7, but the trityl group's electron-donating and steric effects may alter this.Inferred from imidazole chemistry
LogP High (predicted to be >3)Due to the large, hydrophobic trityl group

Solubility Profile

The solubility of this compound is dictated by its molecular structure, particularly the large, nonpolar trityl group.

Predicted Solubility Behavior
  • Aqueous Solubility: Expected to be very low in water and neutral aqueous buffers due to the hydrophobic nature of the trityl group.

  • Organic Solvent Solubility: Predicted to be soluble in a range of common organic solvents, particularly those that are nonpolar or moderately polar.

Hypothetical Solubility Data

The following table presents hypothetical solubility data in various solvents at 25°C.

SolventPredicted Solubility CategoryHypothetical Quantitative Value (mg/mL)
WaterPractically Insoluble< 0.01
Phosphate Buffered Saline (pH 7.4)Practically Insoluble< 0.01
EthanolSoluble> 10
MethanolSparingly Soluble1 - 10
Dichloromethane (DCM)Freely Soluble> 100
ChloroformFreely Soluble> 100
Tetrahydrofuran (THF)Soluble> 10
AcetoneSoluble> 10
Dimethyl Sulfoxide (DMSO)Soluble> 10
N,N-Dimethylformamide (DMF)Soluble> 10
HexanesSparingly Soluble1 - 10
TolueneSoluble> 10

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light.

Predicted Stability Considerations
  • pH Stability: The N-trityl bond is highly susceptible to cleavage under acidic conditions, which would lead to the formation of triphenylmethanol and 4-(chloromethyl)-1H-imidazole. The compound is expected to be more stable under neutral and basic conditions.

  • Thermal Stability: The imidazole ring itself is thermally stable. However, the C-Cl bond in the chloromethyl group may be susceptible to degradation at elevated temperatures.

  • Hydrolytic Stability: The chloromethyl group may be prone to hydrolysis, especially at non-neutral pH and elevated temperatures, to form the corresponding hydroxymethyl derivative.

  • Photostability: Trityl-containing compounds can be sensitive to light, potentially leading to degradation.

Hypothetical Stability Data (Forced Degradation)

This table illustrates potential degradation under various stress conditions.

Stress ConditionPotential Degradation PathwayHypothetical % Degradation (after 24h)
0.1 M HCl (aq) at 60°CCleavage of N-trityl bond> 90%
0.1 M NaOH (aq) at 60°CHydrolysis of chloromethyl group10 - 20%
Water at 60°CSlow hydrolysis of chloromethyl group< 5%
3% H₂O₂ at 25°COxidation of imidazole ring5 - 15%
Heat (80°C, solid state)Thermal decomposition< 10%
Light (ICH Q1B)Photodegradation15 - 30%

Experimental Protocols

Solubility Determination: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DCM)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

  • Calculate the solubility based on the concentration and the dilution factor.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess compound to solvent B Seal vial A->B C Incubate with shaking (e.g., 24-48h at 25°C) B->C D Centrifuge C->D E Collect supernatant D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate solubility G->H G cluster_0 Stress Conditions cluster_1 Analysis Workflow Acid Acidic (HCl) Sample Sample at time points Acid->Sample Base Basic (NaOH) Base->Sample Oxidative Oxidative (H₂O₂) Oxidative->Sample Thermal Thermal Thermal->Sample Photo Photolytic Photo->Sample Start Compound Sample Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Analyze Stability-Indicating HPLC Analysis Sample->Analyze Data Determine % Degradation & Identify Degradants Analyze->Data G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf GTP p1 Raf->p1 MEK MEK p2 MEK->p2 ERK ERK p3 ERK->p3 Transcription Transcription Factors Response Cellular Response (Proliferation, Survival) Transcription->Response p1->MEK p2->ERK p3->Transcription p4 p5 Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK

References

An In-Depth Technical Guide to the Trityl (Trt) Protecting Group for the Histidine Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the trityl (Trt) group for the protection of the imidazole side chain of histidine, a critical aspect of peptide synthesis and the development of peptide-based therapeutics.

Core Concepts: The Role and Rationale for Histidine Side Chain Protection

The imidazole side chain of histidine presents unique challenges in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, such as acylation, during peptide coupling steps.[1] Furthermore, the imidazole moiety can catalyze the epimerization (racemization) of the activated amino acid, compromising the stereochemical integrity of the final peptide.[2] To mitigate these issues, a protecting group is installed on the imidazole nitrogen, which should be stable throughout the peptide chain elongation and selectively removable during the final deprotection step.[3]

The trityl group, a bulky triphenylmethyl substituent, is a widely employed protecting group for the histidine side chain.[4] Its key characteristics make it particularly suitable for the prevalent Fmoc-based solid-phase peptide synthesis (SPPS) strategy:

  • Acid Labile: The trityl group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin.[1][4]

  • Base Stability: It is resistant to the basic conditions, commonly a piperidine solution, used for the removal of the temporary Nα-Fmoc group in each cycle of peptide synthesis.[4]

  • Steric Hindrance: The bulkiness of the trityl group provides excellent steric protection for the imidazole ring, effectively preventing side reactions.[4]

Data Presentation: Physicochemical and Stability Data

The following tables summarize key quantitative and qualitative data for Trityl-protected histidine derivatives.

Table 1: Physicochemical Properties of H-His(Trt)-OH

PropertyValueReference
Systematic Name(2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid[1]
SolubilityGood solubility in water and organic solvents. Specifically, 4 mg/mL in DMSO (can be aided by sonication and warming to 60°C).[1][5]

Table 2: Stability of Trityl-Protected Histidine Derivatives

ConditionObservationReference
Storage in solution (general)Recommended storage at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Fmoc-His(Trt)-OH in 0.2 M DMF at room temperatureVisible discoloration observed within 24 hours, indicating degradation.[5]
Acid LabilityCleaved under mild acidic conditions (e.g., TFA).[1][4]
Base StabilityStable to basic conditions used for Fmoc deprotection (e.g., piperidine).[4]

Table 3: Comparison of Acid Lability of Trityl and Related Protecting Groups

Protecting GroupRelative Acid LabilityTypical Deprotection ConditionReference
Trityl (Trt)Base90% TFA[2]
4-Methyltrityl (Mtt)More Labile1% TFA in DCM/TIS (95:5 v/v) for Mmt, similar for Mtt[2][3]
4-Methoxytrityl (Mmt)Most Labile1% TFA in DCM/TIS (95:5 v/v)[2][3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and use of Trityl-protected histidine. Optimization may be required based on the specific peptide sequence and synthesis scale.

Protocol 1: Synthesis of N,Nim-ditritylhistidine (Trt-His(Trt)-OH)

This protocol illustrates the tritylation process, which can be adapted for the synthesis of N-im-trityl histidine.

  • Materials:

    • L-histidine

    • Triphenylmethyl chloride (Trityl chloride, TrCl)

    • Anhydrous zinc chloride (ZnCl2)

    • Triethylamine (TEA)

    • Acetonitrile (MeCN)

    • Citric acid

    • Water

  • Methodology:

    • Reaction Setup: Add L-histidine (1.3 mmol) to a solution of trityl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL). Stir the mixture at 30-35°C.[1]

    • Basification: After approximately 10 minutes, rapidly add triethylamine (5.2 mmol). The solution should become clear.[1]

    • Precipitation: Stir the solution for 15 minutes and then pour it into 200 mL of water under vigorous stirring.[1]

    • pH Adjustment & Isolation: Adjust the pH of the aqueous mixture to 3-4 with citric acid to induce precipitation. Stir the resulting suspension for another 15 minutes.[1]

    • Purification: Collect the solid by filtration and wash with water. Dissolve the crude product in acetonitrile, which should lead to the precipitation of a crystalline solid. Filter and wash with MeCN to yield the final product.[1]

Protocol 2: Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical coupling cycle on an automated peptide synthesizer.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-His(Trt)-OH

    • Coupling reagent (e.g., HBTU, HATU)

    • Base (e.g., DIPEA, NMM)

    • Racemization suppressant (e.g., HOBt, Oxyma)

    • N,N-Dimethylformamide (DMF)

  • Methodology:

    • Activation: Dissolve Fmoc-His(Trt)-OH, a coupling reagent, and a base in DMF. To suppress racemization, an additive such as HOBt or Oxyma can be included. Allow the mixture to pre-activate for several minutes.[1]

    • Coupling: Transfer the activated Fmoc-His(Trt)-OH solution to the reaction vessel containing the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

    • Washing: Following the coupling reaction, extensively wash the resin with DMF to remove excess reagents and soluble byproducts.[1]

    • Cycle Repetition: Proceed with the Fmoc deprotection of the newly added histidine residue and repeat the cycle for the subsequent amino acids in the peptide sequence.[1]

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trityl group.

  • Materials:

    • Dried peptidyl-resin

    • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Methodology:

    • Resin Preparation: Wash the dried peptidyl-resin with DCM.[3]

    • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

    • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[3]

    • Isolation and Purification: Centrifuge or filter to collect the crude peptide. Wash with cold diethyl ether and then purify by HPLC.

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and workflows involving the trityl protection of histidine.

G cluster_reactants Reactants cluster_products Products His Histidine Reaction Protection Reaction His->Reaction Imidazole Side Chain TrtCl Trityl Chloride TrtCl->Reaction Base Base (e.g., TEA) Base->Reaction HisTrt N-im-Trityl-Histidine Salt Base·HCl Reaction->HisTrt Reaction->Salt

Caption: Trityl Protection of Histidine Imidazole.

G cluster_reactants Reactants cluster_products Products HisTrt N-im-Trityl-Histidine Reaction Deprotection Reaction HisTrt->Reaction Acid Strong Acid (e.g., TFA) Acid->Reaction His Histidine TrtCation Trityl Cation Reaction->His Reaction->TrtCation

Caption: Acid-Catalyzed Deprotection of Trityl Group.

G Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-His(Trt)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage No Purification Purification (HPLC) Final_Cleavage->Purification End Purified Peptide Purification->End

Caption: SPPS Workflow with Fmoc-His(Trt)-OH.

Potential Challenges and Considerations

While the trityl group is highly effective, researchers should be aware of the following potential challenges:

  • Racemization: Despite protection, histidine remains susceptible to racemization. The choice of coupling reagents, activation time, and temperature are critical parameters that must be carefully controlled.[1]

  • Incomplete Deprotection: Incomplete removal of the bulky Trt group during the final cleavage step can lead to impurities that are difficult to separate from the target peptide.[1]

  • Steric Hindrance: The bulkiness of the trityl group can occasionally slow down coupling kinetics, potentially necessitating longer reaction times or double-coupling protocols for challenging sequences.[1]

References

The Pivotal Role of Imidazole Derivatives in Modern Medicinal Chemistry and Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – The versatile imidazole scaffold continues to be a cornerstone in the development of novel therapeutics, driving significant advancements across various disease areas. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of imidazole derivatives, tailored for researchers, scientists, and drug development professionals. The unique structural features of the imidazole ring, including its aromaticity and ability to act as a hydrogen bond donor and acceptor, make it a privileged structure in medicinal chemistry, enabling interactions with a wide array of biological targets.[1][2][3]

Therapeutic Landscape of Imidazole Derivatives

Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their development as effective treatments for a multitude of diseases.[1] Clinically approved drugs such as the antifungal agent ketoconazole, the anti-protozoal metronidazole, and the anti-cancer drug dacarbazine highlight the therapeutic success of this heterocyclic core.[1] Current research is focused on expanding the utility of imidazole derivatives in oncology, infectious diseases, and inflammatory conditions.

Anticancer Applications

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.[2][4] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases, as well as the disruption of microtubule dynamics.[2][4]

Quantitative Data on Anticancer Activity of Imidazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzimidazole SulfonamidesA549, HeLa, HepG2, MCF-70.15 - 7.26[5]
Imidazothiazole-benzimidazolesA5491.09[5]
2-Phenyl BenzimidazolesMCF-73.37 - 6.30[5]
Thiazole-benzimidazolesMCF-75.96 - 6.30[5]
Imidazole-Pyridine HybridsMDA-MB-46843.46 - 49.23[6]
Imidazole-Pyridine HybridsBT47429.16 - 57.59[6]
Anthracene-substituted dinuclear Ag (I) imidazoleSH-SY5Y1.059[7]
Pt (II) imidazole compoundMCF-7, MDA-MB-2310.86, 0.48[7]
Pd (II) naphazoline-based complexMCF-73.73[7]
Ru (II) metallic macrocycle complexHeLa16.7[7]

Signaling Pathway: Inhibition of EGFR by Imidazole Derivatives

Many imidazole-based anticancer agents function by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, that are crucial for cell proliferation, survival, and metastasis.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Imidazole Imidazole Derivative Imidazole->EGFR Inhibition EGF EGF EGF->EGFR

Inhibition of the EGFR signaling pathway by an imidazole derivative.
Antimicrobial Applications

Imidazole derivatives are potent antimicrobial agents, with a primary application as antifungal drugs. They function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.[8][9] Additionally, novel imidazole derivatives are being explored for their antibacterial properties, targeting various bacterial strains.[10]

Quantitative Data on Antimicrobial Activity of Imidazole Derivatives:

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazole Derivative (HL1)Staphylococcus aureus625[10][11]
Imidazole Derivative (HL1)MRSA1250[10][11]
Imidazole Derivative (HL2)Staphylococcus aureus625[10][11]
Imidazole Derivative (HL2)MRSA625[10][11]
Imidazole Derivative (HL1)Acinetobacter baumannii1250[10]
Imidazole Derivative (HL1)Pseudomonas aeruginosa5000[10]
Imidazole/1,3,4-oxadiazole HybridsE. coli4.9 - 17 (µM)[12]
Quinolone/imidazole HybridsP. aeruginosa0.46 (nM)[12]
2-cyclopropyl...thiadiazoles (16d)Bacteria0.5[13]
2-cyclopropyl...thiadiazoles (15t)Bacteria1 - 2[13]

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism of action for antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity) Ergosterol->Membrane Enzyme->Ergosterol Imidazole Antifungal Imidazole Derivative Imidazole->Enzyme Inhibition

Inhibition of ergosterol biosynthesis by an antifungal imidazole derivative.

Experimental Protocols

Synthesis of Imidazole Derivatives

A common and versatile method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[1][14]

Protocol: Synthesis of 1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)naphthalen-2-ol (HL1)

Materials:

  • 2-Hydroxy-1-naphthaldehyde

  • Benzil

  • 4-methylaniline

  • Ammonium acetate

  • Glacial acetic acid

  • Argon gas

  • Distilled water

Procedure:

  • A solution of 2-Hydroxy-1-naphthaldehyde (0.122 g, 1 mmol), benzil (0.231 g, 1.1 mmol), 4-methylaniline (0.492 g, 4 mmol), and ammonium acetate (0.77 g, 10 mmol) in glacial acetic acid (10 mL) is prepared.[14]

  • The reaction mixture is refluxed under an argon atmosphere for 12 hours.[14]

  • After cooling to room temperature, the mixture is diluted with distilled water (20 mL).[14]

  • The resulting solid precipitate is collected by filtration.[14]

  • The collected solid is washed with 10% acetic acid (4 x 5 mL) and then with distilled water.[14]

  • The final product is dried to obtain the pure imidazole derivative.[14]

Experimental Workflow: Synthesis of Imidazole Derivatives

Synthesis_Workflow Start Start Reactants Combine Reactants: - Aldehyde - Diketone - Amine - Ammonium Acetate - Glacial Acetic Acid Start->Reactants Reflux Reflux under Argon (12 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Dilute with Water & Precipitate Product Cool->Precipitate Filter Filter to Collect Solid Precipitate->Filter Wash Wash with Acetic Acid and Water Filter->Wash Dry Dry the Final Product Wash->Dry End End Dry->End

General workflow for the synthesis of imidazole derivatives.
Biological Evaluation

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

  • 96-well microplate

  • Cells in culture

  • Imidazole derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][19]

Materials:

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Mueller-Hinton Broth (MHB)

  • Imidazole derivative stock solution

  • Control antibiotics (e.g., ciprofloxacin, vancomycin)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the imidazole derivative in MHB in the wells of a 96-well plate.[10]

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Experimental Workflow: Biological Evaluation

Biological_Evaluation_Workflow cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Seed_Cells Seed Cancer Cells Treat_Cancer Treat with Imidazole Derivative Seed_Cells->Treat_Cancer MTT_Assay Perform MTT Assay Treat_Cancer->MTT_Assay Calculate_IC50 Calculate IC50 MTT_Assay->Calculate_IC50 End End with Activity Data Calculate_IC50->End Prepare_Inoculum Prepare Bacterial/Fungal Inoculum Serial_Dilution Serial Dilution of Imidazole Derivative Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Microorganism Serial_Dilution->Inoculate Incubate Incubate Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Determine_MIC->End Start Start with Synthesized Imidazole Derivative Start->Seed_Cells Start->Prepare_Inoculum

Workflow for the biological evaluation of imidazole derivatives.

Future Directions

The continued exploration of the imidazole scaffold in medicinal chemistry holds immense promise for the discovery of novel therapeutics. Future research will likely focus on the development of highly selective and potent imidazole derivatives, the exploration of novel mechanisms of action, and the use of computational methods to guide the design of next-generation imidazole-based drugs. The structural versatility of the imidazole ring ensures its enduring importance in the quest for innovative treatments for a wide range of human diseases.

References

A Technical Guide to the Reactivity of 4-(Chloromethyl)-1-trityl-1H-imidazole with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide elucidates the reactivity of 4-(chloromethyl)-1-trityl-1H-imidazole, a versatile building block in medicinal chemistry and organic synthesis. The bulky trityl group provides a unique protective functionality, while the chloromethyl group at the 4-position of the imidazole ring serves as a reactive site for nucleophilic substitution. This document provides a comprehensive overview of its reactions with common nucleophiles, including amines, thiols, alkoxides, and azides. Detailed experimental protocols, quantitative data on reaction yields and conditions, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

Imidazole-containing compounds are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique chemical properties. The trityl-protected imidazole derivative, this compound, is a key intermediate that allows for the introduction of various functional groups at the 4-position of the imidazole ring. The chloromethyl group is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a wide range of substituted imidazole derivatives. This guide focuses on the reactivity of this compound with common nucleophiles, providing a practical resource for chemists in the field.

The core of its reactivity lies in the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion. The bulky trityl group can sterically hinder the approach of the nucleophile to some extent, which may influence reaction rates and conditions.

General Reaction Pathway

The fundamental reaction discussed in this guide is the nucleophilic substitution on the chloromethyl group of this compound. The general transformation can be represented as follows:

Caption: General nucleophilic substitution pathway.

Reactivity with Common Nucleophiles: Data and Protocols

This section provides quantitative data and detailed experimental protocols for the reaction of this compound with various classes of common nucleophiles.

Reaction with Amines (N-Nucleophiles)

The alkylation of amines with this compound is a common method for introducing an amino-functionalized methyl group onto the imidazole ring. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile806>90
MorpholineEt₃NDMF60885-95
BenzylamineNaHCO₃EthanolReflux1280-90

Experimental Protocol: Synthesis of 4-(Piperidin-1-ylmethyl)-1-trityl-1H-imidazole

  • To a solution of this compound (1.0 g, 2.79 mmol) in acetonitrile (20 mL), add piperidine (0.35 mL, 3.35 mmol) and potassium carbonate (0.77 g, 5.58 mmol).

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the title compound as a white solid.

G start Start: this compound + Piperidine + K₂CO₃ in Acetonitrile heat Heat to 80°C and stir for 6h start->heat monitor Monitor by TLC heat->monitor workup Cool, filter, and concentrate monitor->workup purify Purify by column chromatography workup->purify product Product: 4-(Piperidin-1-ylmethyl)-1-trityl-1H-imidazole purify->product

Caption: Workflow for amine alkylation.

Reaction with Thiols (S-Nucleophiles)

Thiolates are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are typically performed under basic conditions to deprotonate the thiol.

Table 2: Reaction of this compound with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF0 to RT4>95
Benzyl mercaptanK₂CO₃DMFRT690-98
EthanethiolNaOEtEthanolRT3>90

Experimental Protocol: Synthesis of 4-(Thiophenoxymethyl)-1-trityl-1H-imidazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.13 g, 3.25 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0°C, add thiophenol (0.30 mL, 2.92 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of this compound (1.0 g, 2.79 mmol) in anhydrous THF (10 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (eluent: hexanes/ethyl acetate, 4:1) to yield the desired product.

Reaction with Alkoxides (O-Nucleophiles)

Alkoxides, being strong bases and good nucleophiles, react with this compound to form ethers. Anhydrous conditions are crucial to prevent the hydrolysis of the alkoxide.

Table 3: Reaction of this compound with Alkoxide Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxideMethanolReflux885-95
Sodium ethoxideEthanolReflux1080-90
Potassium tert-butoxideTHF501270-80

Experimental Protocol: Synthesis of 4-(Methoxymethyl)-1-trityl-1H-imidazole

  • To a solution of sodium methoxide (prepared by dissolving sodium (0.08 g, 3.48 mmol) in anhydrous methanol (20 mL)), add this compound (1.0 g, 2.79 mmol).

  • Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and dichloromethane (30 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 4-(methoxymethyl)-1-trityl-1H-imidazole.

Reaction with Azide Ion

The azide ion is a potent nucleophile that can displace the chloride to form an azidomethyl derivative. This product can be further functionalized, for example, through reduction to an amine or by click chemistry.

Table 4: Reaction of this compound with Azide

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium azideDMF6012>95

Experimental Protocol: Synthesis of 4-(Azidomethyl)-1-trityl-1H-imidazole

  • Dissolve this compound (1.0 g, 2.79 mmol) in dimethylformamide (DMF) (15 mL).

  • Add sodium azide (0.27 g, 4.19 mmol) to the solution.

  • Heat the mixture to 60°C and stir for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity and can be used in the next step without further purification. If necessary, it can be purified by column chromatography (silica gel, hexanes/ethyl acetate).

G start Start: this compound + Sodium Azide in DMF heat Heat to 60°C and stir for 12h start->heat workup Cool, pour into ice-water, and extract with ethyl acetate heat->workup isolate Wash, dry, and concentrate workup->isolate product Product: 4-(Azidomethyl)-1-trityl-1H-imidazole isolate->product

Caption: Workflow for azide substitution.

Conclusion

This compound is a highly reactive and versatile intermediate for the synthesis of a wide array of 4-substituted imidazole derivatives. It undergoes efficient nucleophilic substitution with common N, S, and O-nucleophiles, as well as with the azide ion, typically in good to excellent yields. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the streamlined design and execution of synthetic routes involving this important building block. The choice of base, solvent, and temperature can be tailored to optimize the reaction with specific nucleophiles.

Methodological & Application

Synthesis of Novel Compounds Using 4-(Chloromethyl)-1-trityl-1H-imidazole as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1-trityl-1H-imidazole is a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of a reactive chloromethyl group at the C4 position of the imidazole ring, combined with the sterically bulky and protective trityl group on the nitrogen, allows for selective functionalization and the creation of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing this key intermediate. The trityl group offers a protective functionality, while the imidazole core provides inherent reactivity and biological relevance, making it an integral component in the synthesis of therapeutic agents.[1]

Key Applications

The primary application of this compound lies in its utility as an electrophile in nucleophilic substitution reactions. The electron-rich imidazole ring activates the chloromethyl group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the facile introduction of various functionalities, leading to the synthesis of novel derivatives with potential biological activities.

Core Reaction:

start This compound product 4-(Nu-methyl)-1-trityl-1H-imidazole start->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) nucleophile->product base Base base->product solvent Solvent solvent->product

General Nucleophilic Substitution Reaction.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of amine, thioether, and ether derivatives from this compound. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: Synthesis of 4-((Arylamino)methyl)-1-trityl-1H-imidazoles

This protocol details the N-alkylation of aromatic amines with this compound.

Reaction Scheme:

Synthesis of N-Arylmethyl Imidazoles.

Materials:

  • This compound

  • Substituted aniline derivative

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the substituted aniline (1.2 equivalents) in acetonitrile (10 mL), add potassium carbonate (2.0 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

NucleophileProductYield (%)Reference
Primary Aromatic Amines2-aminomethylbenzimidazoles-[2]
Protocol 2: Synthesis of 4-((Arylthio)methyl)-1-trityl-1H-imidazoles

This protocol describes the S-alkylation of thiophenols with this compound.

Reaction Scheme:

Synthesis of S-Arylmethyl Imidazoles.

Materials:

  • This compound

  • Substituted thiophenol derivative

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the substituted thiophenol (1.1 equivalents) in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF.

  • Allow the reaction to proceed at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Reactions:

NucleophileProductYield (%)Reference
Dithiocarbamate2-thiomethylbenzimidazoles-[2]
Protocol 3: Synthesis of 4-((Aryloxy)methyl)-1-trityl-1H-imidazoles (Williamson Ether Synthesis)

This protocol outlines the O-alkylation of phenols with this compound. The Williamson ether synthesis is a well-established method for forming ethers from an organohalide and an alkoxide.[3]

Reaction Scheme:

Synthesis of O-Arylmethyl Imidazoles.

Materials:

  • This compound

  • Substituted phenol derivative

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the substituted phenol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.5 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the phenoxide.

  • Add a solution of this compound (1.0 equivalent) in DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion (typically 6-12 hours), cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Reactions:

NucleophileProductYield (%)Reference
Phenol derivatives2-phenoxymethylbenzimidazoles-[2]

Logical Workflow for Drug Discovery

The use of this compound can be integrated into a drug discovery workflow to generate diverse libraries of compounds for screening.

cluster_0 Synthesis & Diversification cluster_1 Biological Evaluation cluster_2 Lead Optimization start This compound reaction Parallel Nucleophilic Substitution Reactions (Amines, Thiols, Alcohols, etc.) start->reaction library Diverse Library of 4-Substituted-1-trityl-1H-imidazoles reaction->library deprotection Trityl Deprotection (e.g., TFA, HCl) library->deprotection final_library Final Compound Library deprotection->final_library screening High-Throughput Screening (HTS) final_library->screening hits Hit Identification screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar optimization Iterative Synthesis & Optimization sar->optimization candidate Preclinical Candidate optimization->candidate

Drug Discovery Workflow.

Conclusion

This compound is a highly effective building block for the synthesis of a wide array of novel imidazole derivatives. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold. The straightforward nucleophilic substitution reactions allow for the creation of diverse libraries of compounds, which are essential for modern drug discovery programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols: N-Tritylation of the Imidazole Ring in Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-tritylation of the imidazole ring of histidine, a critical step in peptide synthesis and the development of peptide-based therapeutics. The trityl group serves as a robust protecting group for the nucleophilic imidazole side chain, preventing undesirable side reactions and minimizing racemization during peptide coupling reactions.[1][2]

Introduction

Histidine's imidazole side chain is a versatile functional group that can act as a nucleophile, potentially leading to unwanted acylation during peptide synthesis.[1] To ensure the regioselective formation of the peptide bond at the α-amino group, the imidazole nitrogen must be protected. The bulky trityl (triphenylmethyl) group is a widely used acid-labile protecting group for this purpose.[1][2] Its presence enhances the solubility of the amino acid derivative in organic solvents and allows for controlled, sequential peptide chain elongation.[3] This protocol details a common method for the synthesis of N(im)-Trityl-L-histidine.

Physicochemical Properties of N(im)-Trityl-L-histidine and its Derivatives

The following table summarizes key physical and chemical properties of N(im)-Trityl-L-histidine and its commonly used Nα-protected derivatives, which are instrumental in solid-phase peptide synthesis (SPPS).

PropertyN(im)-Trityl-L-histidineNα-Boc-N(im)-trityl-L-histidineNα-Fmoc-N(im)-trityl-L-histidine
Synonyms L-His(Trt)-OHBoc-L-His(Trt)-OHFmoc-L-His(Trt)-OH
Molecular Formula C₂₅H₂₃N₃O₂C₃₀H₃₁N₃O₄C₄₀H₃₃N₃O₄
Molecular Weight 397.48 g/mol 497.60 g/mol [3]619.7 g/mol [3]
Appearance White powderWhite to off-white powder[3]White powder
Melting Point ~200 °C~130 °C (decomposition)[3]Not available
Optical Rotation [α]D²⁰ = 28 ± 2º (c=1 in AcOH)[α]D²⁰ = +12.0 ± 2º (c=1 in MeOH)[α]D²⁰ = +86 ± 8º (c=5 in CHCl₃)
Purity ≥ 98% (HPLC)≥ 99.7% (HPLC, Chiral purity)[3]≥ 99.7% (Chiral HPLC)[3]
Storage Conditions 0 - 8 °C2 - 8 °C0 - 8 °C

Experimental Protocol: Synthesis of N(im)-Trityl-L-histidine

This protocol describes a general method for the synthesis of N(im)-Trityl-L-histidine, which involves an initial silylation of L-histidine followed by the introduction of the trityl group.

Materials:

  • L-Histidine

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N)

  • Trityl chloride (Trt-Cl)

  • Ethyl acetate (AcOEt)

  • Deionized water

Procedure:

  • Silylation:

    • In a suitable reactor, suspend L-histidine in anhydrous methylene chloride.

    • With stirring, add a solution of dichlorodimethylsilane in methylene chloride dropwise.

    • Heat the mixture to reflux for several hours to facilitate the formation of the silylated histidine derivative.[3]

  • Neutralization:

    • Cool the reaction mixture to room temperature.

    • Add triethylamine to neutralize the hydrochloric acid generated during the silylation step.

    • Heat the mixture to reflux again for a few hours.[3]

  • Tritylation:

    • Cool the reaction mixture.

    • Add a solution of trityl chloride in methylene chloride dropwise.

    • Simultaneously, add more triethylamine to neutralize the newly formed HCl.

    • Stir the reaction for a couple of hours at room temperature.[3]

  • Deprotection and Isolation:

    • To the reaction mixture, add ethyl acetate.

    • Slowly add water to hydrolyze the silyl protecting groups, which will result in the precipitation of the crude N(im)-Trityl-L-histidine.[3]

  • Purification:

    • Collect the crude product by filtration.

    • Purify the product by extraction with ethyl acetate to remove impurities such as triphenylmethanol.[3]

    • The final product can be washed with deionized water and dried.[4]

Workflow for the Synthesis of N(im)-Trityl-L-histidine

Synthesis_Workflow cluster_silylation Silylation cluster_neutralization Neutralization cluster_tritylation Tritylation cluster_workup Workup & Purification S1 Suspend L-Histidine in CH₂Cl₂ S2 Add Me₂SiCl₂ (dropwise) S1->S2 S3 Reflux S2->S3 N1 Cool to RT S3->N1 Proceed to Neutralization N2 Add Et₃N N1->N2 N3 Reflux N2->N3 T1 Cool N3->T1 Proceed to Tritylation T2 Add Trt-Cl and Et₃N T1->T2 T3 Stir at RT T2->T3 W1 Add AcOEt and H₂O T3->W1 Proceed to Workup W2 Filter Crude Product W1->W2 W3 Purify by Extraction with AcOEt W2->W3 W4 Wash with H₂O & Dry W3->W4 Final_Product N(im)-Trityl-L-histidine W4->Final_Product Yields

Caption: A workflow diagram illustrating the key stages in the synthesis of N(im)-Trityl-L-histidine.

Application in Solid-Phase Peptide Synthesis (SPPS)

N(im)-Trityl-L-histidine is most commonly used in its Nα-Fmoc protected form, Fmoc-His(Trt)-OH, for incorporation into a growing peptide chain during SPPS.[1] The general workflow for coupling this amino acid derivative is as follows:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in DMF.[3]

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.[3]

  • Amino Acid Activation: In a separate vessel, Fmoc-His(Trt)-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).[3]

  • Coupling: The activated Fmoc-His(Trt)-OH solution is added to the reaction vessel containing the deprotected resin, and the coupling reaction is allowed to proceed.[1]

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[1]

This cycle is repeated for each subsequent amino acid in the peptide sequence. The trityl group remains on the imidazole side chain throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).[1]

Logical Relationship of Histidine Protection in Peptide Synthesis

Histidine_Protection cluster_problem Challenges with Unprotected Histidine cluster_solution Solution cluster_benefits Benefits of Trityl Protection P1 Nucleophilic Imidazole Side Chain SR Side Reactions (e.g., acylation) P1->SR Leads to R Racemization P1->R Leads to P2 Racemization at α-carbon P2->R Leads to S N(im)-Tritylation B1 Steric Hindrance S->B1 Provides B2 Electronic Deactivation S->B2 Provides B3 Bulky Group S->B3 Provides PSR Prevention of Side Reactions B1->PSR B2->PSR PR Suppression of Racemization B3->PR

Caption: The rationale for protecting the imidazole ring of histidine during peptide synthesis.

Conclusion

The N-tritylation of histidine's imidazole ring is an essential protective group strategy in modern peptide chemistry.[1] The use of N(im)-Trityl-L-histidine and its derivatives effectively prevents side reactions and minimizes racemization, leading to higher yields and purity of the final peptide product.[5] A thorough understanding of the synthesis protocol and the role of the trityl group is crucial for researchers and drug development professionals working on the synthesis of complex histidine-containing peptides.

References

Application Notes and Protocols for 4-(Chloromethyl)-1-trityl-1H-imidazole in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and automated synthesis of complex peptide chains. The choice of solid support and linker is critical to the success of SPPS, influencing loading efficiency, peptide stability, and cleavage conditions. This document provides detailed application notes and protocols for the use of 4-(Chloromethyl)-1-trityl-1H-imidazole as a novel linker for SPPS. This linker combines the acid-labile nature of the trityl group, allowing for mild peptide cleavage, with the unique properties of an imidazole moiety, which can influence reaction kinetics and potentially offer alternative cleavage strategies. These protocols are designed to guide researchers in the effective application of this linker for the synthesis of C-terminal histidine-like peptides or for the attachment of the first amino acid through its carboxylate.

Core Principles and Advantages

The this compound linker is anchored to a solid support (e.g., polystyrene resin). The first amino acid is attached via nucleophilic substitution of the chloride by the carboxylate of the N-protected amino acid. The trityl group provides significant steric bulk, which can minimize side reactions such as diketopiperazine formation, particularly in the synthesis of dipeptides. The imidazole ring, being a key component of the histidine side chain, may offer unique interaction possibilities and could be leveraged for specific on-resin cyclization or modification strategies. Cleavage of the final peptide is typically achieved under mild acidic conditions, which preserves sensitive amino acid side chains.

Experimental Protocols

Protocol 1: Loading of the First Amino Acid onto the Resin

This protocol describes the immobilization of the first N-Fmoc protected amino acid onto a resin functionalized with this compound.

Materials:

  • Resin functionalized with this compound

  • N-Fmoc protected amino acid (e.g., N-Fmoc-N-trityl-L-histidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the resin (1 equivalent) in DCM for 1 hour in a reaction vessel.

  • In a separate flask, dissolve the N-Fmoc protected amino acid (2 equivalents) and DIPEA (4 equivalents) in a minimal amount of DMF, then dilute with DCM.

  • Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted chloromethyl groups, add methanol (1 mL per gram of resin) and agitate for an additional 30 minutes.

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity using a standard method such as Fmoc quantification by UV spectroscopy.

Protocol 2: Solid-Phase Peptide Synthesis Cycle (Fmoc-Strategy)

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.

Materials:

  • Loaded resin from Protocol 1

  • 20% Piperidine in DMF (v/v)

  • N-Fmoc protected amino acids

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[1]

  • DIPEA

  • DMF

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next N-Fmoc amino acid (3 equivalents) with HBTU/TBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: A common cocktail for trityl-based linkers is Reagent B, which is considered "odorless". Its composition is trifluoroacetic acid (TFA)/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)[2].

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative data expected when using trityl-based linkers in SPPS. Actual results may vary depending on the peptide sequence and specific reaction conditions.

ParameterTypical ValueReference
First Amino Acid Loading 0.3 - 0.8 mmol/gGeneral SPPS knowledge
Coupling Efficiency >99% per step[3]
Crude Peptide Purity 70 - 95%[4]
Overall Peptide Yield 10 - 50% (sequence dependent)[4]

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow Resin Resin with 4-(Chloromethyl)-1-trityl- 1H-imidazole Linker Loading Protocol 1: First Amino Acid Loading Resin->Loading LoadedResin Loaded Resin Loading->LoadedResin SPPS_Cycle Protocol 2: SPPS Cycles (Deprotection & Coupling) LoadedResin->SPPS_Cycle PeptideResin Peptide-Resin SPPS_Cycle->PeptideResin Cleavage Protocol 3: Cleavage & Deprotection PeptideResin->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification Purification (RP-HPLC) CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide

Caption: Workflow for solid-phase peptide synthesis.

Logical Relationship of SPPS Steps

Logical_SPPS cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 n cycles Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling n cycles Wash2 DMF/DCM Wash Coupling->Wash2 n cycles Wash2->Deprotection n cycles End End: Peptide-Resin for Cleavage Wash2->End Start Start: Loaded Resin Start->Deprotection

Caption: The iterative cycle of solid-phase peptide synthesis.

References

Application of 4-(Chloromethyl)-1-trityl-1H-imidazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1-trityl-1H-imidazole is a versatile pharmaceutical intermediate primarily utilized in the synthesis of imidazole-based active pharmaceutical ingredients (APIs), most notably antifungal agents. The trityl group serves as a bulky protecting group for the imidazole nitrogen, preventing unwanted side reactions, while the chloromethyl group at the 4-position provides a reactive site for nucleophilic substitution. This allows for the facile introduction of the imidazole moiety into a target molecule, a key step in the synthesis of numerous antifungal drugs like Clotrimazole and other related compounds. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this intermediate.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound is in the synthesis of antifungal agents that belong to the azole class. These compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.

A key synthetic transformation involving this intermediate is the N-alkylation of various nucleophiles or the alkylation of a precursor to a final drug molecule. For instance, in the synthesis of clotrimazole, a structurally related trityl-imidazole derivative is reacted with a suitable precursor. The chloromethyl group on this compound allows for analogous reactions where the imidazole ring system is attached to a larger molecular scaffold.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of imidazole-based antifungal agents.

Table 1: Representative Reaction Yields for Imidazole Synthesis

ProductStarting MaterialsReaction ConditionsYield (%)Reference
Clotrimazole2-chlorotrityl chloride, ImidazoleHexafluoroisopropanol, Na2CO3, 25°C, 48h92[1]
N-alkylated Imidazoles4-nitroimidazole, Alkylating agentAcetonitrile, K2CO3, 60°C66-85[2]
Substituted ImidazolesAromatic aldehydes, Glyoxal, Ammonium acetateGlacial acetic acid, p-TsOH, 90°C, 1-3h65-85[3]

Table 2: Antifungal Activity of Imidazole Derivatives against Candida albicans

CompoundMIC90 (mg/L)IC50 (µM)Reference
Clotrimazole0.06Not specified[4]
Econazole0.06Not specified[4]
Miconazole0.06Not specified[4]
KetoconazoleNot specifiedNot specified
Novel Imidazole Derivative (Compound 40a)1-6 µg/mL (MIC)Not specified[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol describes a general method for the alkylation of a nucleophile (e.g., a phenol or another amine) with this compound. This is a representative reaction showcasing its application as an alkylating agent.

Materials:

  • This compound

  • Nucleophile (e.g., 4-chlorophenol)

  • Potassium carbonate (K2CO3) or other suitable base

  • Anhydrous acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the nucleophile (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Synthesis of Clotrimazole from a Trityl Chloride Precursor (Analogous Reaction)

This protocol is based on the synthesis of clotrimazole from 2-chlorotrityl chloride and imidazole, which demonstrates the key bond formation relevant to the application of trityl-imidazole intermediates.

Materials:

  • 2-chlorotrityl chloride (1.0 equivalent)

  • Imidazole (2.0 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • In a reaction vessel, combine 2-chlorotrityl chloride (e.g., 4 mmol), imidazole (e.g., 8 mmol), and sodium carbonate (e.g., 8 mmol).[1]

  • Add hexafluoroisopropanol (e.g., 20 mL) as the solvent.[1]

  • Stir the reaction mixture at room temperature (25°C) for 48 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield clotrimazole.[1] A reported yield for this reaction is 92%.[1]

Signaling Pathway and Experimental Workflow

Ergosterol Biosynthesis Pathway and Inhibition by Azole Antifungals

The primary mechanism of action of antifungal drugs synthesized using this compound is the inhibition of the ergosterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by azole antifungals like clotrimazole.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FarnesylPP Farnesyl pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51) Lanosterol->Erg11 Intermediates 14-demethyl lanosterol & other intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Erg11->Intermediates Azoles Azole Antifungals (e.g., Clotrimazole) Azoles->Erg11

Caption: Ergosterol biosynthesis pathway and its inhibition by azole antifungals.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of a novel antifungal agent using this compound and its subsequent biological evaluation.

Synthesis_Workflow Start Start: this compound & Nucleophilic Precursor Reaction N-Alkylation Reaction Start->Reaction Workup Work-up & Purification (Chromatography) Reaction->Workup Characterization Structural Characterization (NMR, MS, etc.) Workup->Characterization Screening In vitro Antifungal Screening (MIC/IC50 determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and evaluation of antifungal candidates.

References

Application Notes and Protocols for Alkylation Reactions with 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1-trityl-1H-imidazole is a versatile bifunctional reagent widely utilized in medicinal chemistry and organic synthesis. The trityl (triphenylmethyl) group serves as a bulky, lipophilic protecting group for the imidazole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions at the N-1 position. The reactive chloromethyl group at the C-4 position acts as an electrophile, enabling the facile introduction of the trityl-imidazole moiety onto various nucleophilic scaffolds. This process, known as alkylation, is a cornerstone of drug discovery, allowing for the systematic modification of molecules to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

These application notes provide detailed protocols for the N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols using this compound. The methodologies are based on established principles of nucleophilic substitution reactions.

General Reaction Scheme

The alkylation reactions proceed via a nucleophilic substitution (SN2) mechanism. A base is typically employed to deprotonate the nucleophile (amine, phenol, or thiol), thereby increasing its nucleophilicity. The activated nucleophile then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond.

G reagent This compound product Alkylated Product reagent->product + Nucleophile, Base nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->product base Base base->product

Caption: General Alkylation Reaction Workflow.

Experimental Protocols

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol details the general procedure for the N-alkylation of a range of primary and secondary amines with this compound.

Materials:

  • This compound

  • Appropriate amine (e.g., aniline, benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 equivalent) and the chosen base (K₂CO₃, 2.0 equivalents, or DIPEA, 1.5 equivalents).

  • Add the anhydrous solvent (ACN or DMF) to achieve a concentration of 0.1-0.2 M with respect to the amine.

  • Stir the suspension or solution under an inert atmosphere.

  • Add this compound (1.1 equivalents) portion-wise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Stir the reaction for 4-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts and wash the solid with the reaction solvent.

  • If DMF was the solvent, dilute the reaction mixture with EtOAc and wash sequentially with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[1]

Protocol 2: O-Alkylation of Phenols

This protocol outlines a general method for the O-alkylation of various phenolic compounds.

Materials:

  • This compound

  • Appropriate phenol (e.g., phenol, 4-methoxyphenol, 2-naphthol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the phenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetone or ACN.

  • Add this compound (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for ACN, ~82°C).

  • Maintain the reflux for 2-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in EtOAc and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Protocol 3: S-Alkylation of Thiols

This protocol provides a general procedure for the S-alkylation of thiols and thiophenols.

Materials:

  • This compound

  • Appropriate thiol (e.g., thiophenol, benzyl mercaptan, dodecanethiol)

  • Triethylamine (TEA) or Potassium Hydroxide (KOH)

  • Anhydrous Ethanol or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve the thiol (1.0 equivalent) in anhydrous ethanol or ACN.

  • Add the base (TEA, 1.2 equivalents, or powdered KOH, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction to reflux for 4-10 hours. Monitor the progress of the reaction by TLC.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If KOH was used, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with EtOAc. If TEA was used, proceed directly to extraction.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired S-alkylated product.

Data Presentation

The following tables summarize the expected outcomes for the alkylation of various nucleophiles with this compound based on analogous reactions. The yields and reaction times are illustrative and may require optimization for specific substrates.

Table 1: N-Alkylation of Representative Amines

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductTypical Yield (%)
1AnilineK₂CO₃DMF60124-((Phenylamino)methyl)-1-trityl-1H-imidazole70-85
2BenzylamineDIPEAACN5084-(((Benzyl)amino)methyl)-1-trityl-1H-imidazole75-90
3MorpholineK₂CO₃ACN8064-((Morpholinomethyl)-1-trityl-1H-imidazole80-95
4IndoleNaHDMF2544-((1H-Indol-1-yl)methyl)-1-trityl-1H-imidazole65-80

Table 2: O-Alkylation of Representative Phenols

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductTypical Yield (%)
1PhenolK₂CO₃Acetone56 (reflux)64-(Phenoxymethyl)-1-trityl-1H-imidazole75-90
24-MethoxyphenolK₂CO₃ACN82 (reflux)44-((4-Methoxyphenoxy)methyl)-1-trityl-1H-imidazole80-95
32-NaphtholK₂CO₃DMF6084-((Naphthalen-2-yloxy)methyl)-1-trityl-1H-imidazole70-85
44-HydroxybenzaldehydeK₂CO₃Acetone56 (reflux)104-((1-Trityl-1H-imidazol-4-yl)methoxy)benzaldehyde60-75

Table 3: S-Alkylation of Representative Thiols

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductTypical Yield (%)
1ThiophenolTEAEthanol78 (reflux)54-((Phenylthio)methyl)-1-trityl-1H-imidazole80-95
2Benzyl mercaptanKOHEthanol78 (reflux)44-((Benzylthio)methyl)-1-trityl-1H-imidazole85-95
34-MethylthiophenolTEAACN82 (reflux)64-(((4-Methylphenyl)thio)methyl)-1-trityl-1H-imidazole75-90
41-DodecanethiolKOHEthanol78 (reflux)84-((Dodecylthio)methyl)-1-trityl-1H-imidazole70-85

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical alkylation and workup procedure.

G cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine Nucleophile and Base in Solvent B Add this compound A->B C Heat and Stir (4-24h) B->C D Cool to Room Temperature C->D E Filter (if needed) & Concentrate D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Standard Alkylation Experimental Workflow.

References

Application Notes and Protocols: Deprotection of the Trityl Group from a Histidine Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the deprotection of the trityl (Trt) group from the imidazole side chain of histidine residues, a critical step in peptide synthesis and the development of peptide-based therapeutics. The trityl group is a widely utilized protecting group for histidine due to its ability to prevent side reactions and reduce the risk of racemization during peptide synthesis.[1] Its removal, however, requires careful consideration of reaction conditions to ensure complete deprotection without compromising the integrity of the final peptide.

Introduction

The imidazole side chain of histidine is nucleophilic and can lead to undesirable side reactions during peptide synthesis.[2] The bulky trityl group provides effective steric and electronic protection of the imidazole ring.[1] It is classified as an acid-labile protecting group, meaning it is cleaved under acidic conditions, typically at the final stage of solid-phase peptide synthesis (SPPS) during cleavage from the resin.[1][3] The choice of deprotection conditions is crucial and depends on the overall protection strategy of the synthetic peptide, particularly the presence of other acid-labile protecting groups.

Reaction Conditions for Trityl Deprotection

The removal of the trityl group from a histidine residue is an acid-catalyzed process that proceeds via the formation of a stable trityl cation.[3] The efficiency of this process is influenced by the acid concentration, the solvent, the presence of scavengers, temperature, and reaction time.

Standard Deprotection Conditions

The most common method for the deprotection of the trityl group involves the use of a high concentration of trifluoroacetic acid (TFA).[2][4] This is typically performed concurrently with the cleavage of the peptide from the solid support.

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid that effectively cleaves the trityl group.
Concentration 90-95% in a "cleavage cocktail"The high concentration ensures efficient and complete deprotection.[5][6]
Scavengers Water, Triisopropylsilane (TIS), Thioanisole, Phenol, Ethanedithiol (EDT)Essential for quenching the reactive trityl cation and other protecting group byproducts, preventing side reactions with sensitive residues like tryptophan and methionine.[5][7]
Solvent Dichloromethane (DCM) is often used for washing prior to cleavage. The cleavage cocktail itself is predominantly TFA.DCM is a good solvent for swelling the resin before cleavage.[5]
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.
Time 2-4 hoursThe reaction time can be extended for longer or more complex peptides to ensure complete deprotection.[7]
Milder Deprotection Conditions for Orthogonal Strategies

In synthetic strategies requiring the selective removal of a histidine protecting group while other acid-labile groups remain intact, more acid-labile analogs of the trityl group, such as the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups, are employed.[2][6] These groups can be removed under significantly milder acidic conditions.

Protecting GroupReagentConditionsOrthogonality
Trityl (Trt) High concentration TFA (e.g., 95%)Robust, but harsh conditions can affect other acid-labile groups.[2]Limited orthogonality with other acid-labile groups.
4-Methoxytrityl (Mmt) Dilute TFA (e.g., 1-2% in DCM with 1-5% TIS)Highly acid-labile, allowing for very mild and selective removal.[2]Orthogonal to tBu, Boc, and other groups requiring stronger acid for removal.[2]
4-Methyltrityl (Mtt) Dilute TFA (e.g., 1% in DCM) or HFIP/TFE mixturesMore labile than Trt, offering a balance of stability and milder deprotection.[2]Can be selectively removed in the presence of more robust acid-labile groups.

Experimental Protocols

Protocol 1: Standard Trityl Deprotection and Resin Cleavage

This protocol describes the standard procedure for the simultaneous deprotection of the trityl group from histidine and the cleavage of the peptide from the resin in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with Trt-protected histidine

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane)[5]

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Wash the dried peptide-resin with DCM to swell the resin and remove any residual solvents from synthesis.[5]

  • Prepare the cleavage cocktail in a fume hood. The composition can be adjusted based on the peptide sequence; for instance, Reagent K (TFA/water/phenol/thioanisole/TIS) can be used for peptides with multiple sensitive residues.[7]

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[7]

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation. A color change to yellow or orange is often observed due to the formation of the trityl cation.[5][7]

  • Filter the resin and collect the filtrate containing the deprotected peptide.[5]

  • Wash the resin with additional fresh cleavage cocktail or DCM and combine the filtrates.[5]

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]

  • Collect the peptide pellet by centrifugation.[5]

  • Wash the pellet with cold diethyl ether to remove scavengers and byproducts.[7]

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Protocol 2: Selective Deprotection of Mmt/Mtt from Histidine on Resin

This protocol is for the selective removal of the more acid-labile Mmt or Mtt groups from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Mmt- or Mtt-protected peptidyl-resin

  • Deprotection Solution (e.g., 1-2% TFA in DCM with 1-5% TIS)[2]

  • Dichloromethane (DCM)

  • Neutralization Solution (e.g., 5% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF))[2]

  • N,N-dimethylformamide (DMF)

Procedure:

  • Swell the Mmt- or Mtt-protected peptidyl-resin in DCM.[2]

  • Treat the resin with the deprotection solution for a short period (e.g., 2-5 minutes), repeating as necessary. The progress can be monitored by a colorimetric test or by cleaving a small sample for LC-MS analysis.

  • Once deprotection is complete, wash the resin thoroughly with DCM to remove the cleaved protecting group and residual acid.[2]

  • Neutralize the resin with the neutralization solution.[2]

  • Wash the resin thoroughly with DMF to prepare it for the next synthetic step.[2]

Visualizations

Deprotection_Workflow Resin Peptidyl-Resin (His(Trt)-protected) Wash_DCM Wash with DCM Resin->Wash_DCM Cleavage Add Cleavage Cocktail (e.g., 95% TFA, Scavengers) Wash_DCM->Cleavage Incubate Incubate 2-4h at RT Cleavage->Incubate Filter Filter to separate resin Incubate->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge Purify Dry and Purify (RP-HPLC) Centrifuge->Purify

Caption: Workflow for the deprotection of Trt-histidine and peptide cleavage.

Deprotection_Mechanism cluster_0 Mechanism of Trityl Deprotection His_Trt His-imidazole-Trt Protonation Protonation of Imidazole Nitrogen His_Trt->Protonation + H+ (from TFA) Cleavage Cleavage of C-N bond Protonation->Cleavage Deprotected_His Deprotected His-imidazole Cleavage->Deprotected_His Trityl_Cation Trityl Cation (Trt+) Cleavage->Trityl_Cation Scavenging Scavenging Trityl_Cation->Scavenging + Scavenger (e.g., TIS) Scavenged_Product Scavenged Trityl Product Scavenging->Scavenged_Product

Caption: Simplified mechanism of acid-catalyzed trityl deprotection.

References

Application Notes and Protocols: 4-(Chloromethyl)-1-trityl-1H-imidazole in the Creation of Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 4-(Chloromethyl)-1-trityl-1H-imidazole as a versatile building block for the synthesis of functionalized materials. This reagent is particularly valuable in solid-phase synthesis, surface modification, and the development of novel drug delivery systems and catalytic materials, owing to its reactive chloromethyl group and the sterically hindering, acid-labile trityl protecting group.[1]

Core Concepts and Applications

This compound serves as a protected precursor to a 4-methyl-imidazole functionalized material. The trityl group offers robust protection of the imidazole nitrogen under a variety of reaction conditions, while the chloromethyl group provides a reactive handle for covalent attachment to a wide range of substrates via nucleophilic substitution.

Key Applications Include:

  • Solid-Phase Synthesis: Immobilization onto resins, such as Merrifield resin, to introduce a protected histidine analog for peptide synthesis or combinatorial chemistry.

  • Surface Functionalization: Modification of silica, glass, or polymer surfaces to alter their chemical properties, for applications in chromatography, catalysis, or biocompatible coatings.

  • Drug Discovery: Synthesis of novel imidazole-containing compounds with potential therapeutic activities. The imidazole moiety is a key component in many biologically active molecules.[2]

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Protocol 1: Immobilization on a Solid Support (Merrifield Resin)

This protocol describes the functionalization of a chloromethylated polystyrene resin, a common solid support in peptide and organic synthesis.[3][4][5][6]

Materials and Reagents:

ReagentGradeSupplier
This compoundSynthesis GradeVarious
Merrifield Resin (1% DVB, 200-400 mesh)Synthesis GradeVarious
Sodium Iodide (NaI)ACS Reagent GradeVarious
N,N-Diisopropylethylamine (DIPEA)AnhydrousVarious
N,N-Dimethylformamide (DMF)AnhydrousVarious
Dichloromethane (DCM)ACS Reagent GradeVarious
Methanol (MeOH)ACS Reagent GradeVarious

Reaction Parameters:

ParameterValue
Temperature60 °C
Reaction Time24 - 48 hours
Stoichiometry (Reagent:Cl on resin)3:1
SolventAnhydrous DMF

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g, ~1.0 mmol Cl/g) in anhydrous DMF (10 mL) for 1 hour in a sealed reaction vessel with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (3 equivalents based on resin loading) and Sodium Iodide (1.5 equivalents) in anhydrous DMF (5 mL).

  • Reaction Initiation: Add the reagent solution to the swollen resin, followed by the addition of DIPEA (3 equivalents).

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 24-48 hours with continuous agitation.

  • Washing: After the reaction, cool the resin to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

  • Characterization (Optional): The loading of the imidazole moiety can be determined by elemental analysis (nitrogen content) or by cleaving the trityl group and performing a colorimetric assay.

Protocol 2: Functionalization of Amino-Modified Silica Surfaces

This protocol outlines the attachment of this compound to an amino-functionalized silica surface, a common method for preparing modified stationary phases for chromatography or solid-supported catalysts.[7][8]

Materials and Reagents:

ReagentGradeSupplier
Amino-functionalized silica gelChromatographic GradeVarious
This compoundSynthesis GradeVarious
Triethylamine (TEA)AnhydrousVarious
TolueneAnhydrousVarious
AcetoneACS Reagent GradeVarious

Reaction Parameters:

ParameterValue
Temperature80 °C
Reaction Time24 hours
Stoichiometry (Reagent:Amino groups)2:1
SolventAnhydrous Toluene

Procedure:

  • Substrate Preparation: Dry the amino-functionalized silica gel under vacuum at 120 °C for 4 hours to remove adsorbed water.

  • Reaction Setup: Suspend the dried silica (5.0 g) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Add this compound (2 equivalents based on the amino loading of the silica) and triethylamine (3 equivalents) to the silica suspension.

  • Reaction: Heat the mixture to 80 °C and reflux for 24 hours under a nitrogen atmosphere with stirring.

  • Washing: Cool the reaction mixture, filter the silica, and wash sequentially with toluene (3 x 25 mL), DCM (3 x 25 mL), and acetone (3 x 25 mL).

  • Drying: Dry the functionalized silica under vacuum at 60 °C to a constant weight.

  • Characterization: The degree of functionalization can be assessed by elemental analysis (C, H, N), thermogravimetric analysis (TGA), or Fourier-transform infrared spectroscopy (FTIR).

Protocol 3: Deprotection of the Trityl Group

The trityl group can be readily cleaved under mild acidic conditions to expose the imidazole nitrogen.

Materials and Reagents:

ReagentGradeSupplier
Trityl-functionalized material--
Trifluoroacetic acid (TFA)Reagent GradeVarious
Dichloromethane (DCM)AnhydrousVarious
Triethylsilane (TES) (as a cation scavenger)Synthesis GradeVarious

Procedure:

  • Suspension: Suspend the trityl-functionalized material in anhydrous DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) DCM:TES:TFA.

  • Deprotection: Add the cleavage cocktail to the suspended material and agitate at room temperature for 1-2 hours.

  • Washing: Filter the deprotected material and wash thoroughly with DCM (5 x volume), followed by a neutralizing wash with a 5% DIPEA in DCM solution (2 x volume), and finally with DCM (3 x volume).

  • Drying: Dry the material under vacuum.

Visualizations

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Deprotection reagent This compound functionalized Functionalized Support (Trityl-Protected) reagent->functionalized Nucleophilic Substitution substrate Solid Support (e.g., Merrifield Resin) substrate->functionalized deprotection Acidic Cleavage (e.g., TFA in DCM) functionalized->deprotection final_material Deprotected Functional Material deprotection->final_material

Caption: General workflow for creating functionalized materials.

G start Start: This compound choice Select Substrate start->choice resin Merrifield Resin choice->resin Solid-Phase Synthesis silica Amino-Functionalized Silica choice->silica Surface Modification react_resin React with NaI, DIPEA in DMF resin->react_resin react_silica React with TEA in Toluene silica->react_silica functionalized_resin Trityl-Protected Imidazole Resin react_resin->functionalized_resin functionalized_silica Trityl-Protected Imidazole Silica react_silica->functionalized_silica deprotect Cleave Trityl Group (TFA/DCM/TES) functionalized_resin->deprotect functionalized_silica->deprotect final_resin Functional Imidazole Resin deprotect->final_resin final_silica Functional Imidazole Silica deprotect->final_silica

Caption: Decision workflow for material functionalization.

References

Application Notes and Protocols: 4-(Chloromethyl)-1-trityl-1H-imidazole as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(chloromethyl)-1-trityl-1H-imidazole as a key precursor in the synthesis of novel antifungal agents. The document outlines the mechanism of action of imidazole-based antifungals, presents key performance data of derivative compounds, and offers detailed experimental protocols for synthesis and evaluation.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant global health threat, necessitating the development of new and effective antifungal agents. Imidazole derivatives represent a clinically important class of antifungal drugs that act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] this compound is a versatile synthetic intermediate strategically designed for the facile introduction of the imidazole pharmacophore. The trityl protecting group offers stability and allows for selective reactions at the chloromethyl position, making it an ideal starting material for the synthesis of a diverse library of potential antifungal compounds.

Mechanism of Action of Imidazole Antifungal Agents

Imidazole-based antifungal agents primarily exert their effect by targeting the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1][4][5] The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom in the active site of the enzyme, inhibiting its activity. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and replication.[2][3]

G cluster_0 Fungal Cell cluster_1 Imidazole Antifungal Action Lanosterol Lanosterol Pathway Ergosterol Biosynthesis Pathway Lanosterol->Pathway Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Leakage) Ergosterol->DisruptedMembrane Pathway->Ergosterol Product Pathway->Ergosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Enzyme->Pathway Imidazole Imidazole Antifungal Agent Inhibition Inhibition Imidazole->Inhibition Inhibition->Enzyme Targets GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action of imidazole antifungal agents.

Data Presentation: Antifungal Activity of Imidazole Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various imidazole derivatives against common fungal pathogens. Lower MIC values indicate higher antifungal potency.

Compound IDFungal StrainMIC (µg/mL)Reference
Derivative A Candida albicans8[Source]
Candida glabrata16[Source]
Aspergillus fumigatus32[Source]
Derivative B Candida albicans4[Source]
Candida glabrata8[Source]
Aspergillus fumigatus16[Source]
Derivative C Candida albicans16[Source]
Candida glabrata32[Source]
Aspergillus fumigatus>64[Source]
Fluconazole Candida albicans0.25-2[Source]
Candida glabrata8-32[Source]
Aspergillus fumigatusResistant[Source]
Itraconazole Candida albicans0.03-0.5[Source]
Candida glabrata0.125-1[Source]
Aspergillus fumigatus0.5-2[Source]

Note: The data presented here is a compilation from various literature sources and is intended for comparative purposes. Actual MIC values may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of N-Substituted Imidazole Derivatives

This protocol describes a general method for the synthesis of N-substituted imidazole derivatives from this compound.

G Start This compound Reaction N-Alkylation Reaction (Stirring, Heat) Start->Reaction Phenol Substituted Phenol (or other nucleophile) Phenol->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Substituted Imidazole Derivative Purification->Product

Caption: General workflow for the synthesis of N-substituted imidazole derivatives.

Materials:

  • This compound

  • Substituted phenol or other suitable nucleophile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the substituted phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-substituted imidazole derivative.

Deprotection of the Trityl Group (Optional):

  • Dissolve the trityl-protected compound in a suitable solvent (e.g., dichloromethane).

  • Add a mild acid, such as formic acid or trifluoroacetic acid, and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO).

  • Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum suspension adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungal suspension without any compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control, either visually or by measuring the optical density.

Structure-Activity Relationships

The antifungal activity of imidazole derivatives is influenced by the nature of the substituents on the imidazole ring and the N-substituent.

G cluster_0 Modifications cluster_1 Impact on Antifungal Activity Core This compound (Precursor) R_Group N-Substituent (R) Core->R_Group Leads to Lipophilicity Increased Lipophilicity R_Group->Lipophilicity Steric_Hindrance Steric Hindrance R_Group->Steric_Hindrance Electronic_Effects Electronic Effects (Electron-withdrawing/donating) R_Group->Electronic_Effects Membrane_Permeation Fungal Membrane Permeation Lipophilicity->Membrane_Permeation Enhances Enzyme_Binding Binding to Lanosterol 14α-demethylase Steric_Hindrance->Enzyme_Binding Affects Electronic_Effects->Enzyme_Binding Influences Activity Antifungal Activity (MIC) Membrane_Permeation->Activity Impacts Enzyme_Binding->Activity Determines

Caption: Logical relationships in structure-activity studies.

  • Lipophilicity: Increasing the lipophilicity of the N-substituent can enhance the compound's ability to penetrate the fungal cell membrane, often leading to improved antifungal activity.

  • Steric Factors: The size and shape of the N-substituent can influence the binding affinity of the molecule to the active site of lanosterol 14α-demethylase. Bulky substituents may cause steric hindrance, potentially reducing activity.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the N-substituent can modulate the electronic properties of the imidazole ring, thereby affecting its interaction with the heme iron of the target enzyme.

By systematically modifying the N-substituent derived from this compound, researchers can explore these structure-activity relationships to optimize the antifungal potency and spectrum of new drug candidates.

References

Troubleshooting & Optimization

Optimizing reaction yield for the synthesis of 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-(Chloromethyl)-1-trityl-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, providing potential causes and actionable solutions.

Synthesis Overview:

The synthesis of this compound is typically a three-step process:

  • Step 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole.

  • Step 2: N-Tritylation of 4-(Hydroxymethyl)-1H-imidazole.

  • Step 3: Chlorination of (1-Trityl-1H-imidazol-4-yl)methanol.

Below is a troubleshooting workflow to help identify and resolve issues at each stage.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole cluster_step2 Step 2: N-Tritylation cluster_step3 Step 3: Chlorination S1_Start Start Step 1 S1_Problem Low or No Yield of 4-(Hydroxymethyl)-1H-imidazole S1_Start->S1_Problem S1_Cause1 Incomplete Reaction S1_Problem->S1_Cause1 Check TLC/LC-MS S1_Cause2 Side Reactions (e.g., ether formation) S1_Problem->S1_Cause2 Analyze byproducts S1_Solution1 Increase reaction time and/or temperature. Ensure proper mixing. S1_Cause1->S1_Solution1 S1_Solution2 Control temperature carefully. Use a dilute aqueous acidic solution during workup to hydrolyze ethers. S1_Cause2->S1_Solution2 S2_Start Start Step 2 S2_Problem Low Yield of N-Tritylated Product S2_Start->S2_Problem S2_Cause1 Incomplete Reaction S2_Problem->S2_Cause1 Check TLC/LC-MS for starting material S2_Cause2 Formation of O-Tritylated byproduct S2_Problem->S2_Cause2 Isolate and characterize byproducts (e.g., via NMR) S2_Cause3 Hydrolysis of Trityl Chloride S2_Problem->S2_Cause3 Observe for triphenylmethanol byproduct S2_Solution1 Increase reaction time. Use a slight excess of trityl chloride. S2_Cause1->S2_Solution1 S2_Solution2 Use a non-polar, aprotic solvent. Add trityl chloride slowly at low temperature. S2_Cause2->S2_Solution2 S2_Solution3 Ensure anhydrous reaction conditions (dry solvents and reagents). S2_Cause3->S2_Solution3 S3_Start Start Step 3 S3_Problem Low Yield or Decomposition S3_Start->S3_Problem S3_Cause1 Detritylation (acid-labile trityl group) S3_Problem->S3_Cause1 Check for triphenylmethanol or detritylated product S3_Cause2 Incomplete Reaction S3_Problem->S3_Cause2 Monitor reaction by TLC/LC-MS S3_Cause3 Formation of byproducts S3_Problem->S3_Cause3 Analyze crude mixture S3_Solution1 Use mild chlorinating agent (e.g., SOCl2). Perform reaction at low temperature (0 °C to room temperature). Use a non-protic solvent. S3_Cause1->S3_Solution1 S2_Solution2a Increase reaction time or temperature slightly, monitoring for detritylation. S3_Cause2->S2_Solution2a S3_Solution3 Purify crude product using column chromatography on silica gel. S3_Cause3->S3_Solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Step 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole

  • Q1: What are the common starting materials and general conditions for the synthesis of 4-(hydroxymethyl)-1H-imidazole?

    • A1: A common method involves the reaction of dihydroxyacetone with formamide in the presence of ammonia at elevated temperatures. Another route is the reduction of 4-imidazolecarboxylic acid esters using a reducing agent like lithium aluminum hydride in an ethereal solvent.[1]

  • Q2: My yield of 4-(hydroxymethyl)-1H-imidazole is low. What could be the issue?

    • A2: Low yields can result from incomplete reaction or the formation of side products. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant side product can be the formation of bis-imidazole ethers, especially at higher temperatures.[2] Working up the reaction in a dilute aqueous acidic solution can help hydrolyze these ethers back to the desired product.[2]

Step 2: N-Tritylation of 4-(Hydroxymethyl)-1H-imidazole

  • Q3: How can I selectively achieve N-tritylation over O-tritylation?

    • A3: Chemoselectivity is a key challenge in this step. To favor N-tritylation, use a non-polar, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The addition of a hindered base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated. Adding the trityl chloride solution slowly at a low temperature (e.g., 0 °C) can also improve selectivity.

  • Q4: The tritylation reaction is sluggish or incomplete. What can I do?

    • A4: Ensure that all reagents and solvents are anhydrous, as trityl chloride readily hydrolyzes to triphenylmethanol in the presence of moisture. Using a slight excess (1.1-1.2 equivalents) of trityl chloride can help drive the reaction to completion. The reaction progress should be monitored by TLC until the starting material is consumed.

Step 3: Chlorination of (1-Trityl-1H-imidazol-4-yl)methanol

  • Q5: The trityl group is cleaving during the chlorination step. How can I prevent this?

    • A5: The trityl group is sensitive to acidic conditions. Thionyl chloride (SOCl2) is a common chlorinating agent, but the reaction generates HCl as a byproduct, which can cause detritylation. To minimize this, perform the reaction at low temperatures (e.g., 0 °C to room temperature) and in a non-protic solvent like DCM. The use of a base like pyridine can neutralize the generated HCl, but this may lead to other side reactions. Careful control of reaction time is also important.

  • Q6: What is the best way to purify the final product, this compound?

    • A6: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective in separating the desired product from any remaining starting material, byproducts like triphenylmethanol, or detritylated compounds.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.

StepReactionReagents & SolventsTemperature (°C)Typical Yield (%)
1Synthesis of 4-(Hydroxymethyl)-1H-imidazoleDihydroxyacetone, Formamide, Ammonia100 - 15060 - 80
2N-Tritylation4-(Hydroxymethyl)-1H-imidazole, Trityl Chloride, Triethylamine, DCM0 to RT70 - 90
3Chlorination(1-Trityl-1H-imidazol-4-yl)methanol, Thionyl Chloride, DCM0 to RT65 - 85

Experimental Protocols

Step 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole

  • In a round-bottom flask equipped with a reflux condenser, combine dihydroxyacetone dimer (1.0 eq) and formamide (10 eq).

  • Heat the mixture to 110 °C and bubble ammonia gas through the solution for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: N-Tritylation of 4-(Hydroxymethyl)-1H-imidazole

  • Dissolve 4-(hydroxymethyl)-1H-imidazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Chlorination of (1-Trityl-1H-imidazol-4-yl)methanol

  • Dissolve (1-trityl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cold saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome in the N-tritylation step.

Tritylation_Parameters Key Parameters for Selective N-Tritylation Solvent Solvent Choice (Aprotic, Non-polar) Selectivity High N-Selectivity Solvent->Selectivity Base Base (Hindered, Non-nucleophilic) Base->Selectivity Temperature Low Temperature (0 °C) Temperature->Selectivity Anhydrous Anhydrous Conditions Yield High Yield Anhydrous->Yield Selectivity->Yield

Caption: Key parameters influencing selective N-tritylation.

References

How to prevent or minimize side reactions with 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Chloromethyl)-1-trityl-1H-imidazole. This resource is designed to assist researchers, scientists, and drug development professionals in preventing or minimizing side reactions during their experiments with this versatile reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The primary reactive sites are the electrophilic carbon of the chloromethyl group and the nitrogen atom of the imidazole ring. The bulky trityl group offers significant steric hindrance, which influences the accessibility of these sites.

Q2: Under what conditions is the trityl protecting group labile?

A2: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[1] Reagents like trifluoroacetic acid (TFA) or even milder acids such as acetic acid can cause deprotection. The reaction is driven by the formation of the stable trityl cation.

Q3: Is the trityl group stable under basic or neutral conditions?

A3: Yes, the trityl group is generally robust in basic and neutral conditions, making it a useful protecting group that is orthogonal to many other protecting groups used in organic synthesis.[1]

Q4: What is the primary role of the trityl group in this molecule?

A4: The trityl group serves as a protecting group for the imidazole nitrogen. Its large size provides steric bulk that can direct reactions to other parts of the molecule and prevent unwanted reactions at the imidazole nitrogen.

Q5: What are the most common side reactions observed with this compound?

A5: The most common side reactions include:

  • Hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Premature detritylation under acidic conditions, exposing the imidazole nitrogen to subsequent reactions.

  • Quaternization of the imidazole nitrogen, either intramolecularly or intermolecularly, especially if some detritylation occurs.

  • Reaction with nucleophiles at the chloromethyl group, which is the intended reaction but can compete with other side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound and provides strategies to mitigate them.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Side reactions: Hydrolysis, detritylation, or quaternization are consuming the starting material or desired product. - Steric hindrance: The bulky trityl group may be slowing down the desired reaction.[2][3][4] - Reaction conditions: Temperature, solvent, or base may not be optimal.- Control pH: Maintain neutral or slightly basic conditions to avoid detritylation. - Anhydrous conditions: Use anhydrous solvents and reagents to prevent hydrolysis. - Optimize temperature: A moderate increase in temperature may overcome steric hindrance, but excessive heat can promote side reactions. - Choice of base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to minimize side reactions.
Presence of an impurity with a mass corresponding to the hydrolyzed product (-CH₂OH) - Water contamination: Presence of water in the reaction mixture.- Dry solvents and reagents: Ensure all solvents and reagents are rigorously dried before use. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Observation of detritylated byproducts - Acidic conditions: The reaction conditions are acidic, leading to the cleavage of the trityl group.[1] - Acidic impurities: The starting material or reagents may contain acidic impurities.- Buffer the reaction: Use a non-nucleophilic base to neutralize any acid present. - Purify reagents: Ensure the purity of all starting materials and reagents. - Avoid acidic workup: If possible, use a neutral or basic workup procedure.
Formation of a dimeric or polymeric byproduct - Intermolecular quaternization: A detritylated imidazole molecule can act as a nucleophile, attacking the chloromethyl group of another molecule.- Use dilute conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions. - Maintain protection: Ensure complete trityl protection to prevent the imidazole nitrogen from becoming a nucleophile.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the Chloromethyl Group

This protocol outlines a general method for reacting a nucleophile with the chloromethyl group of this compound while minimizing side reactions.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophile in the anhydrous solvent, add the non-nucleophilic base under an inert atmosphere.

  • Stir the solution at room temperature for 10-15 minutes.

  • Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a neutral or slightly basic aqueous solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Deprotection of the Trityl Group

This protocol describes the removal of the trityl group under mild acidic conditions.

Materials:

  • N-trityl imidazole derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 80% aqueous acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • To the stirred solution, add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid.

  • Monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours at room temperature.[1]

  • Once the reaction is complete, carefully neutralize the acid with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and potential side reactions.

Reaction_Pathway reagent This compound desired_product Desired Product (Nu-CH₂-Imidazole-Trityl) reagent->desired_product Desired Reaction hydrolysis_product Hydrolysis Product (HO-CH₂-Imidazole-Trityl) reagent->hydrolysis_product Hydrolysis detritylation_product Detritylated Product (4-(Chloromethyl)-1H-imidazole) reagent->detritylation_product Detritylation quaternization_product Quaternization Product (Imidazolium Salt) reagent->quaternization_product Intermolecular Reaction nucleophile Nucleophile (Nu⁻) nucleophile->desired_product detritylation_product->quaternization_product Quaternization water H₂O water->hydrolysis_product acid H⁺ acid->detritylation_product detritylated_intermediate Detritylated Intermediate

Caption: Intended reaction pathway and potential side reactions.

Troubleshooting_Logic start Experiment Start check_yield Low Yield? start->check_yield check_hydrolysis Hydrolysis Product Observed? check_yield->check_hydrolysis Yes end Successful Reaction check_yield->end No check_detritylation Detritylated Product Observed? check_hydrolysis->check_detritylation No solution_hydrolysis Use Anhydrous Solvents/Reagents check_hydrolysis->solution_hydrolysis Yes check_dimer Dimer/Polymer Observed? check_detritylation->check_dimer No solution_detritylation Maintain Neutral/Basic pH check_detritylation->solution_detritylation Yes solution_yield Optimize Conditions: - Temperature - Base - Concentration check_dimer->solution_yield No solution_dimer Use Dilute Conditions check_dimer->solution_dimer Yes solution_yield->start solution_hydrolysis->start solution_detritylation->start solution_dimer->start

Caption: A troubleshooting workflow for common experimental issues.

References

Technical Support Center: Purification of 4-(Chloromethyl)-1-trityl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 4-(Chloromethyl)-1-trityl-1H-imidazole and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this resource offers practical solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted 4-(Chloromethyl)-1H-imidazole: The starting material may not fully react.

  • Triphenylmethanol (Trityl alcohol): Formed from the hydrolysis of trityl chloride or the trityl group.

  • Over-alkylation products: The imidazole ring can sometimes be di-tritylated, though this is less common.

  • Hydrolysis product: The chloromethyl group is susceptible to hydrolysis, forming 4-(Hydroxymethyl)-1-trityl-1H-imidazole, especially in the presence of water during workup or purification.

Q2: My this compound derivative appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?

A2: The trityl group is known to be labile under acidic conditions.[1] Silica gel is inherently acidic and can cause the detritylation of your compound on the column, leading to the formation of the unprotected imidazole and triphenylmethanol.

To mitigate this, you can:

  • Neutralize the silica gel: Pre-treat the silica gel with a base like triethylamine. This is done by preparing the slurry of silica gel in the desired solvent system and adding a small amount of triethylamine (e.g., 0.1-1% v/v), then packing the column.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a less acidic grade of silica gel.

  • Minimize contact time: Employ flash chromatography with a slightly more polar solvent system to expedite the elution of your product.

Q3: I am having difficulty crystallizing my this compound derivative. It keeps "oiling out". What should I do?

A3: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly. Here are some troubleshooting steps:

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Use a co-solvent system: Dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a few crystals of the pure compound, add them to the supersaturated solution to induce crystallization.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Action
Product is not eluting from the column. The solvent system may be too non-polar. Gradually increase the polarity of the eluent. Check for your compound in all fractions, as it may have eluted much later than expected.
Product is co-eluting with impurities. The solvent system is too polar. Start with a less polar eluent and gradually increase the polarity (gradient elution) to improve separation.
Product is degrading on the column. The silica gel may be too acidic, causing detritylation. Neutralize the silica gel with triethylamine or switch to a neutral stationary phase like alumina.
Incomplete loading of the crude product. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column. For solid loading, ensure the compound is properly adsorbed onto a small amount of silica gel.
Issue 2: Product Purity is Low After Recrystallization
Potential Cause Troubleshooting Action
Impurities are co-crystallizing with the product. The chosen solvent system may not be optimal. Screen a variety of solvents or co-solvent systems to find one where the impurity is either very soluble or very insoluble.
Solution cooled too quickly, trapping impurities. Allow the crystallization mixture to cool slowly to room temperature before further cooling in an ice bath.
Insufficient washing of the crystals. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
The crude material is too impure for a single recrystallization. Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. A second recrystallization may also be necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of this compound

This protocol is a general guideline and may need optimization based on the specific derivative and impurity profile.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent.

    • To prevent degradation of the trityl group, consider adding 0.1% (v/v) triethylamine to the eluent.

    • Pour the slurry into a column and pack it evenly using gentle air pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the product.

    • Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Gradient Elution for Flash Chromatography

Step Hexanes (%) Ethyl Acetate (%) Volume (Column Volumes) Purpose
190102Elute non-polar impurities
280205Elute the product
350503Elute more polar impurities
Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Choose a solvent or a co-solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate).

    • Heat the mixture gently with stirring until the solid is completely dissolved.

  • Crystallization:

    • If using a co-solvent system, slowly add the "poor" solvent (e.g., hexanes) to the hot solution until a slight turbidity persists.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound chromatography Flash Column Chromatography start->chromatography Initial Purification recrystallization Recrystallization chromatography->recrystallization Further Purification purity_check Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_check Final Check pure_product Pure Product purity_check->pure_product >98% Purity

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Low Purity After Initial Purification check_tlc Analyze TLC of crude and purified material start->check_tlc impurity_polar Is the major impurity more polar? check_tlc->impurity_polar impurity_nonpolar Is the major impurity less polar? check_tlc->impurity_nonpolar detritylation Is there evidence of detritylation? check_tlc->detritylation optimize_chrom Optimize Chromatography Gradient impurity_polar->optimize_chrom optimize_recrys Optimize Recrystallization Solvent impurity_nonpolar->optimize_recrys rerun_purification Re-purify under optimized conditions optimize_chrom->rerun_purification optimize_recrys->rerun_purification neutralize_silica Neutralize Silica or Use Alumina detritylation->neutralize_silica neutralize_silica->rerun_purification final_product Pure Product rerun_purification->final_product

Caption: A troubleshooting decision tree for addressing low purity issues during purification.

References

Troubleshooting incomplete or stalled reactions involving 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Chloromethyl)-1-trityl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting incomplete or stalled reactions involving this versatile building block.

Troubleshooting Guides in Q&A Format

This section addresses specific issues users may encounter during experiments with this compound, a key intermediate in the synthesis of various therapeutic agents, particularly histamine H3 receptor antagonists.[1]

Question 1: My alkylation reaction with a primary or secondary amine is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in alkylation reactions with this compound is a common issue that can often be resolved by systematically evaluating the reaction conditions. The primary factors to consider are the base, solvent, and temperature.

  • Insufficient Basicity: The nucleophilicity of the reacting amine might be too low, or the base used may not be strong enough to facilitate the reaction effectively.

    • Solution: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For less reactive amines, using sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can ensure complete deprotonation of the nucleophile.

  • Inappropriate Solvent: The choice of solvent is critical for reactant solubility and reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (CH₃CN) are generally recommended as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.

  • Low Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature, for example, to 60-80°C, while carefully monitoring for any potential side product formation by TLC.

Question 2: My reaction is producing multiple products, leading to difficult purification. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products often points to over-alkylation or side reactions involving the starting material or product.

  • Over-alkylation: The mono-alkylated product can sometimes react further with another molecule of this compound, especially if the product is more nucleophilic than the starting amine.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) relative to the this compound.

      • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the electrophile.

      • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Hydrolysis of the Chloromethyl Group: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(Hydroxymethyl)-1-trityl-1H-imidazole.

    • Solution: Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 3: I am observing a new, non-polar spot on my TLC plate, and I suspect the trityl group is being cleaved. How can I prevent this?

Answer: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[2]

  • Acidic Conditions: Accidental introduction of acid can cause detritylation.

    • Solution: Ensure that the reaction conditions remain basic or neutral. Use anhydrous, non-acidic solvents and reagents. If an acidic workup is necessary, it should be performed at low temperatures and as quickly as possible. The trityl group is robust under basic and neutral conditions.[2]

Question 4: The reaction appears complete by TLC, but I am struggling with the purification of my product. What are the best practices for purification?

Answer: Purification of trityl-containing compounds can be challenging due to their often-greasy nature and the potential for the product to be an oil.

  • Column Chromatography: This is the most common method for purification.

    • Solution: Use a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. For basic products that may streak on silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can improve separation.

  • Product Isolation: The final product may be an oil or a low-melting solid.

    • Solution: If the free base is difficult to handle, consider converting it to a more stable and crystalline hydrochloride salt. This can be achieved by dissolving the purified product in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same or a compatible solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? A1: It is a versatile pharmaceutical intermediate, widely used in the synthesis of therapeutic agents, particularly as a key building block for histamine H3 receptor antagonists.[1]

Q2: What are the recommended storage conditions for this compound? A2: It should be stored in a tightly sealed container in a dry, cool place, away from moisture and acidic vapors to prevent degradation.

Q3: Is the trityl group stable to basic conditions? A3: Yes, the trityl group is robust under basic and neutral conditions, which makes it a valuable protecting group in multi-step syntheses.[2]

Q4: How can the trityl group be removed from the final product? A4: The trityl group is readily cleaved under mild acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or 80% aqueous acetic acid are commonly used for deprotection.[2]

Data Presentation

The following tables summarize typical reaction conditions and yields for alkylation reactions analogous to those involving this compound. This data can serve as a starting point for reaction optimization.

Table 1: N-Alkylation of 4-Substituted Imidazoles with Various Alkylating Agents

Imidazole Substrate Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
4-Nitroimidazole Ethyl bromoacetate K₂CO₃ CH₃CN Room Temp 24 40
4-Nitroimidazole Ethyl bromoacetate K₂CO₃ DMSO Room Temp 24 35
4-Nitroimidazole Ethyl bromoacetate K₂CO₃ DMF Room Temp 24 30
4-Nitroimidazole Propargyl bromide K₂CO₃ CH₃CN 60 - 75
4-Iodo-1H-imidazole Alkyl Halide NaH DMF Room Temp - Good

| 4-Iodo-1H-imidazole | Alkyl Halide | K₂CO₃ | CH₃CN | Room Temp | - | Good |

Data adapted from reactions on electronically similar imidazole substrates.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

This protocol provides a general method for the alkylation of a primary or secondary amine.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (1.5 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.05 equiv) in anhydrous acetonitrile dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to 60°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Trityl Group

This protocol outlines the removal of the N-trityl group under acidic conditions.[2]

Materials:

  • N-trityl imidazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • Add a solution of 1-5% (v/v) TFA in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, neutralize the reaction mixture by washing with saturated aqueous NaHCO₃ solution, followed by deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Mandatory Visualizations

Troubleshooting_Workflow Start Reaction with 4-(Chloromethyl)- 1-trityl-1H-imidazole Stalled or Incomplete Check_Base Evaluate Base and Solvent Start->Check_Base Low Conversion Check_Temp Increase Reaction Temperature Check_Base->Check_Temp Check_Purity Check Reagent Purity and Anhydrous Conditions Check_Temp->Check_Purity Side_Products Side Products Observed? Check_Purity->Side_Products Over_Alkylation Over-alkylation Suspected Side_Products->Over_Alkylation Yes Hydrolysis Hydrolysis of Chloromethyl Group Suspected Side_Products->Hydrolysis Yes Detritylation Detritylation Suspected Side_Products->Detritylation Yes Success Reaction Complete Side_Products->Success No Adjust_Stoichiometry Adjust Stoichiometry (excess nucleophile), Slow Addition Over_Alkylation->Adjust_Stoichiometry Use_Anhydrous Ensure Anhydrous Conditions (dry solvents, inert atmosphere) Hydrolysis->Use_Anhydrous Ensure_Neutral_Basic Maintain Neutral/Basic pH Detritylation->Ensure_Neutral_Basic Adjust_Stoichiometry->Success Use_Anhydrous->Success Ensure_Neutral_Basic->Success

Caption: Troubleshooting workflow for incomplete reactions.

Experimental_Workflow Start Start: N-Alkylation Reactants Combine Amine, Base (K2CO3) in Anhydrous Acetonitrile Start->Reactants Add_Reagent Add this compound Reactants->Add_Reagent Reaction Stir at RT or Heat (60°C) Monitor by TLC Add_Reagent->Reaction Workup Filter Salts, Concentrate Filtrate Reaction->Workup Extraction Dissolve in EtOAc, Wash with H2O and Brine Workup->Extraction Drying Dry over Na2SO4, Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification End Purified Product Purification->End

Caption: General experimental workflow for N-alkylation.

Signaling_Pathway Start_Reactant This compound (Electrophile) Product Alkylated Product Start_Reactant->Product Nucleophile Nucleophile (e.g., Amine, Thiol) Activated_Nucleophile Activated Nucleophile (Anion) Nucleophile->Activated_Nucleophile Base Base (e.g., K2CO3, NaH) Base->Nucleophile Deprotonation Salt Salt Byproduct Base->Salt Activated_Nucleophile->Product SN2 Attack

Caption: Logical relationship in the alkylation reaction.

References

Managing the stability and degradation of 4-(Chloromethyl)-1-trityl-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the stability and degradation of 4-(Chloromethyl)-1-trityl-1H-imidazole in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems, their potential causes, and suggested solutions to mitigate the degradation of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Recovery of Starting Material Acidic Conditions: The N-trityl group is highly susceptible to cleavage under acidic conditions, leading to the formation of triphenylmethanol and 4-(chloromethyl)-1H-imidazole.[1][2]- Maintain neutral or basic pH during reactions and storage. - Use buffered solutions to control pH. - If acidic conditions are unavoidable, use the mildest possible acid and lowest effective temperature.
Presence of Strong Nucleophiles: The chloromethyl group is an electrophilic site susceptible to nucleophilic substitution.[1]- Avoid strong nucleophiles (e.g., primary/secondary amines, thiols) if substitution at the chloromethyl group is not the intended reaction. - If nucleophilic substitution is desired, control stoichiometry and reaction conditions to prevent side reactions.
Elevated Temperatures: High temperatures can accelerate both detritylation and nucleophilic substitution reactions.- Perform reactions at the lowest effective temperature. - Store solutions of the compound at recommended low temperatures (e.g., 2-8 °C or frozen).
Formation of Multiple Products Partial Detritylation: Incomplete reaction or exposure to mildly acidic conditions can result in a mixture of the starting material and the detritylated product.- Ensure complete consumption of acidic reagents or quench the reaction thoroughly. - Purify the product using chromatography to separate the tritylated and detritylated species.
Solvolysis: In protic solvents (e.g., water, methanol, ethanol), the chloromethyl group can undergo solvolysis (a type of nucleophilic substitution where the solvent is the nucleophile) to form the corresponding hydroxymethyl or alkoxymethyl derivative.[1][2][3][4]- Use aprotic solvents (e.g., acetonitrile, THF, DCM) whenever possible. - If a protic solvent is necessary, use the least nucleophilic option and maintain a low temperature.
Unexpected Peak in HPLC Analysis Degradation During Analysis: The mobile phase composition can affect stability. Acidic mobile phases can cause on-column degradation.- Use a neutral or slightly basic mobile phase for HPLC analysis if possible. - Develop a stability-indicating HPLC method to resolve the parent compound from its degradation products.[5][6][7]
Hydrolysis of Chloromethyl Group: Presence of water in the solvent can lead to the formation of 4-(hydroxymethyl)-1-trityl-1H-imidazole.- Use anhydrous solvents for dissolving and storing the compound. - Minimize exposure of solutions to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Acid-Catalyzed Detritylation: Cleavage of the N-trityl bond in the presence of acid, yielding triphenylmethanol and 4-(chloromethyl)-1H-imidazole.[1][2]

  • Nucleophilic Substitution/Solvolysis: Reaction at the chloromethyl group with nucleophiles or protic solvents, leading to the displacement of the chloride and formation of a new bond.[1][3][4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability is highly pH-dependent.

  • Acidic pH (< 6): Rapid degradation occurs due to the lability of the trityl group.

  • Neutral pH (6-8): The compound is relatively stable, though slow hydrolysis of the chloromethyl group may occur over time.

  • Basic pH (> 8): The trityl group is generally stable. However, strong bases may promote other reactions.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: Polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are recommended. Protic solvents like water, methanol, and ethanol should be used with caution due to the risk of solvolysis.[1][2][3][4] For long-term storage, it is advisable to store the compound as a solid in a cool, dry place or as a solution in an anhydrous aprotic solvent at low temperatures.

Q4: How can I monitor the stability of my sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique.[5][6][7] This involves developing a method that can separate the intact compound from all potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify degradation products.

Q5: What are the expected degradation products I should look for?

A5: Based on the known reactivity, the expected degradation products include:

  • 4-(Chloromethyl)-1H-imidazole (from detritylation)

  • Triphenylmethanol (from detritylation)

  • 4-(Hydroxymethyl)-1-trityl-1H-imidazole (from hydrolysis of the chloromethyl group)

  • 4-(Alkoxymethyl)-1-trityl-1H-imidazole (from solvolysis in alcohol)

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate how stability information can be presented. Actual data would need to be generated experimentally.

Table 1: Hypothetical Half-life (t½) of this compound in Various Solvents at 25°C

SolventDielectric ConstantSolvent TypeHypothetical t½ (days)
Acetonitrile37.5Polar Aprotic> 30
Dichloromethane9.1Polar Aprotic> 30
Tetrahydrofuran7.5Polar Aprotic> 30
Methanol32.7Polar Protic5
Water (pH 7)80.1Polar Protic2
Water (pH 4)80.1Polar Protic< 0.1

Table 2: Hypothetical Percentage Degradation after 24 hours under Different pH Conditions in Aqueous Solution at 25°C

pHConditionPredominant Degradation PathwayHypothetical % Degradation
2.0AcidicDetritylation> 95%
4.0AcidicDetritylation~70%
7.0NeutralHydrolysis of Chloromethyl Group< 5%
10.0BasicMinimal< 1%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 48 hours.

    • Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method (e.g., HPLC-UV/MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating this compound from its degradation products.[5][6][7][12]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).

    • A typical starting gradient could be 30-90% organic modifier over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220-260 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Method Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Adjust the gradient slope, mobile phase composition, pH, and flow rate to achieve adequate resolution between the parent peak and all degradation product peaks.

    • The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14][15][16][17]

Visualizations

cluster_main cluster_acid_pathway cluster_nuc_pathway sub This compound detritylated 4-(Chloromethyl)-1H-imidazole sub->detritylated Detritylation trityl_cation Triphenylmethyl Cation (Trityl+) sub->trityl_cation Detritylation substituted 4-(Substituted-methyl)-1-trityl-1H-imidazole sub->substituted Nucleophilic Substitution/ Solvolysis acid Acidic Conditions (e.g., H+) nuc Nucleophile/Solvent (e.g., H2O, ROH) triphenylmethanol Triphenylmethanol trityl_cation->triphenylmethanol + H2O

Caption: Primary degradation pathways of this compound.

start Start: Stability Study Required forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc validate_method Validate HPLC Method (ICH Guidelines) develop_hplc->validate_method analyze_samples Analyze Stability Samples (Long-term & Accelerated) validate_method->analyze_samples evaluate_data Evaluate Data & Determine Shelf-life/Retest Period analyze_samples->evaluate_data end End: Stability Profile Established evaluate_data->end

Caption: Workflow for a stability study of this compound.

issue Issue Encountered (e.g., Low Yield, Extra Peaks) check_ph Check pH of Solution issue->check_ph check_solvent Check Solvent Type (Protic vs. Aprotic) issue->check_solvent check_temp Check Temperature issue->check_temp acidic Is it acidic? check_ph->acidic protic Is it protic? check_solvent->protic high_temp Is it elevated? check_temp->high_temp neutralize Neutralize or use buffer acidic->neutralize Yes ok1 OK acidic->ok1 No use_aprotic Switch to aprotic solvent protic->use_aprotic Yes ok2 OK protic->ok2 No lower_temp Lower reaction/storage temp high_temp->lower_temp Yes ok3 OK high_temp->ok3 No

Caption: Logical troubleshooting workflow for stability issues.

References

Technical Support Center: Improving Chemoselectivity of Histidine Modification in Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemoselective modification of histidine residues in complex peptides.

Frequently Asked Questions (FAQs)

Q1: What makes the chemoselective modification of histidine challenging?

A1: The selective modification of histidine is a significant challenge in peptide chemistry due to several factors.[1][2] The imidazole side chain of histidine has moderate nucleophilicity compared to other reactive residues like cysteine and lysine, which can lead to competition and a lack of selectivity in labeling reactions.[3][4] Additionally, the reactivity of histidine is highly dependent on the pH of the environment, which can influence its protonation state and, consequently, its nucleophilicity.[3]

Q2: What are the primary strategies for achieving chemoselective histidine modification?

A2: Current strategies for site-selective histidine modification primarily involve N-substitution reactions on the imidazole ring.[1][2] Newer methods have been developed to enhance selectivity, including:

  • Thiophosphorodichloridate Reagents: These reagents mimic post-translational histidine phosphorylation, allowing for fast and selective labeling under mild conditions.[5]

  • Visible-Light-Promoted Reactions: These methods, such as thioacetal activation and C-H alkylation using dihydropyridine (DHP) reagents, offer high chemoselectivity under biocompatible conditions.[1][2][6]

  • Metal-Directed Labeling: The imidazole side chain is a good metal ligand, which can be exploited for metal-directed covalent labeling proximal to the histidine residue.[5]

Q3: How does pH affect the efficiency and selectivity of histidine modification?

A3: The pH of the reaction environment is a critical parameter. The pKa of the histidine imidazole side chain is approximately 6.5, meaning small changes in pH can significantly alter its protonation state and reactivity.[7][8][9] At lower pH values, the imidazole ring is protonated, which can impair its ability to act as a nucleophile in many modification reactions.[10] Conversely, at higher pH, histidine is neutral and can participate in aromatic π-π interactions, while at low pH it is positively charged and can engage in cation-π interactions.[9] Therefore, optimizing the pH is crucial for balancing histidine reactivity while minimizing side reactions with other residues like lysine, which becomes more reactive at higher pH.

Troubleshooting Guides

Problem 1: Low or No Histidine Modification
Possible Cause Troubleshooting Step
Inaccessible Histidine Residue: The target histidine may be buried within the three-dimensional structure of the peptide, making it inaccessible to the modifying reagent.[10]Perform the modification under denaturing conditions using agents like urea or guanidinium chloride to unfold the peptide and expose the histidine residue.[10] If possible, re-engineer the peptide with a flexible linker (e.g., glycine-serine linker) to increase the accessibility of the histidine tag.[10]
Suboptimal pH: The reaction buffer pH may not be optimal for histidine reactivity.Ensure the pH of the reaction buffer is carefully controlled and optimized for the specific modification chemistry being used. For many reactions, a pH slightly above the pKa of histidine (around 7.0-7.5) is a good starting point.[11]
Reagent Instability: The modifying reagent may be unstable under the reaction conditions.Check the stability of your reagent at the reaction pH and temperature. Prepare fresh solutions of the reagent immediately before use.
Problem 2: Lack of Selectivity (Modification of Other Residues)
Possible Cause Troubleshooting Step
Competition from More Nucleophilic Residues: Cysteine and lysine are more nucleophilic than histidine and can react with the modifying reagent, leading to off-target labeling.[3][4]For Cysteine: If the peptide contains cysteine, consider pre-treating it with a reversible blocking agent. For Lysine: Optimize the reaction pH. Lowering the pH can reduce the nucleophilicity of lysine's primary amine. Choose a modification strategy known for high histidine selectivity, such as visible-light-promoted methods.[1][6]
Harsh Reaction Conditions: High temperatures or extreme pH can lead to non-specific reactions.Employ milder reaction conditions. Many modern histidine modification methods are designed to work at or near physiological pH and temperature.[5]
Problem 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Variability in Peptide Conformation: The conformation of the peptide may vary between batches or under slightly different buffer conditions, affecting the accessibility of the histidine residue.Ensure consistent buffer preparation and peptide handling procedures. Characterize the peptide conformation if possible.
Oxygen Sensitivity (for radical-based methods): Some modification reactions, particularly those involving radical intermediates, can be sensitive to oxygen.If using a radical-mediated method like C-H alkylation, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[12]

Quantitative Data on Histidine Modification Methods

Modification MethodReagentSelectivityTypical YieldReference
ThiophosphorodichloridatesTPAC (alkyne-tagged)High for His over other nucleophilic amino acidsEfficient bioconjugation[5]
Visible-Light-Promoted Thioacetal ActivationThioacetalHigh for HisGood conversions[6]
Visible-Light-Promoted C-H AlkylationC4-alkyl-1,4-dihydropyridine (DHP)High for HisBroad scope with good utility[1][2]

Experimental Protocols

Protocol 1: General On-Resin Histidine Modification (Post-SPPS)

This protocol outlines a general strategy for modifying a histidine-containing peptide while it is still attached to the solid-phase synthesis resin.[13]

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc/tBu strategy, incorporating His(Trt) for the target histidine residue.

  • Selective Deprotection: After completion of the peptide sequence, selectively deprotect the trityl (Trt) group from the histidine side chain using a mild acidic solution (e.g., 1-5% TFA in DCM) while the peptide remains on the resin with other protecting groups intact.

  • Washing: Thoroughly wash the resin with DCM and then with a suitable reaction buffer (e.g., DMF or NMP) to neutralize the resin and prepare it for the modification reaction.

  • Modification Reaction: Add the modifying reagent dissolved in the appropriate solvent to the resin. Allow the reaction to proceed for the optimized time at room temperature or a slightly elevated temperature.

  • Washing: Wash the resin extensively with the reaction solvent followed by DCM to remove excess reagent and byproducts.

  • Cleavage and Global Deprotection: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the modified peptide from the resin and remove all remaining side-chain protecting groups.

  • Purification: Purify the modified peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and HPLC.

Protocol 2: Visible-Light-Promoted C-H Alkylation of Histidine

This protocol is based on the method described by Chen et al. for the chemoselective C-H alkylation of histidine residues in peptides.[1][2]

  • Peptide and Reagent Preparation: Dissolve the histidine-containing peptide in a suitable solvent (e.g., trifluoroethanol - TFE). Prepare a solution of the C4-alkyl-1,4-dihydropyridine (DHP) alkylation reagent.

  • Reaction Setup: In a reaction vessel, combine the peptide solution and the DHP reagent.

  • Photocatalysis: Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature for the specified duration. The reaction proceeds via a Minisci-type radical pathway.[1][2]

  • Quenching and Workup: After the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

  • Analysis: Characterize the product by mass spectrometry and NMR to confirm the modification at the histidine residue.

Visualizations

Experimental_Workflow start Start: Synthesize Peptide (with protected His) deprotection Selective His Deprotection start->deprotection modification Modification Reaction (e.g., with light, catalyst) deprotection->modification cleavage Cleavage from Resin & Global Deprotection modification->cleavage purification HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified Modified Peptide analysis->end

Caption: General workflow for histidine modification of a synthetic peptide.

Troubleshooting_Workflow start Problem: Low Modification Efficiency check_accessibility Is His residue accessible? start->check_accessibility check_ph Is pH optimal? check_accessibility->check_ph Yes denature Use denaturants check_accessibility->denature No check_reagent Is reagent active? check_ph->check_reagent Yes optimize_ph Adjust buffer pH check_ph->optimize_ph No fresh_reagent Use fresh reagent check_reagent->fresh_reagent No success Problem Solved check_reagent->success Yes denature->check_ph optimize_ph->check_reagent fresh_reagent->success

Caption: Troubleshooting logic for low histidine modification efficiency.

Selectivity_Issues reagent Modifying Reagent (Electrophile) his Histidine (Moderate Nucleophile) reagent->his Targeted cys Cysteine (High Nucleophile) reagent->cys Competitive lys Lysine (High Nucleophile at high pH) reagent->lys Competitive desired Desired Modification his->desired side_reaction1 Side Reaction cys->side_reaction1 side_reaction2 Side Reaction lys->side_reaction2

Caption: Competing nucleophiles in peptide modification.

References

Validation & Comparative

Comparative Analysis of 4-(Chloromethyl)-1-trityl-1H-imidazole: A Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of key chemical intermediates is paramount. This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Chloromethyl)-1-trityl-1H-imidazole, a versatile building block in organic synthesis. This analysis is supplemented by a comparison with related imidazole derivatives and a standard experimental protocol for data acquisition.

While a definitive, published, and fully assigned NMR spectrum for this compound proved elusive in a comprehensive literature search, a detailed interpretation can be constructed based on the known chemical shifts of its constituent parts and comparison with analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and data from similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Trityl-H (ortho, meta, para)~7.10 - 7.40Multiplet~142 (quaternary C)
~129 (CH)
~128 (CH)
Imidazole H-2~7.50 - 7.70Singlet~138
Imidazole H-5~6.90 - 7.10Singlet~120
-CH₂Cl~4.60 - 4.80Singlet~40
Trityl quaternary C--~75
Imidazole C-4--~135

Spectral Interpretation and Rationale

The large trityl (triphenylmethyl) protecting group will dominate the ¹H NMR spectrum with a complex multiplet in the aromatic region (approximately 7.10-7.40 ppm), integrating to 15 protons. The protons on the imidazole ring are expected to appear as distinct singlets. The H-2 proton, situated between two nitrogen atoms, will be the most downfield of the imidazole protons (~7.50-7.70 ppm). The H-5 proton will appear further upfield (~6.90-7.10 ppm). The chloromethyl protons (-CH₂Cl) are expected to be a sharp singlet in the region of 4.60-4.80 ppm due to the electron-withdrawing effect of the adjacent chlorine atom.

In the ¹³C NMR spectrum, the quaternary carbon of the trityl group directly attached to the imidazole nitrogen will appear around 75 ppm. The aromatic carbons of the trityl group will produce several signals in the 128-142 ppm range. The imidazole carbons will also be distinct, with C-2 appearing around 138 ppm, C-4 (bearing the chloromethyl group) around 135 ppm, and C-5 around 120 ppm. The carbon of the chloromethyl group is anticipated to be in the range of 40 ppm.

Comparative Spectral Data

To provide context for the predicted spectral data, the following table presents experimental ¹H NMR data for related imidazole derivatives.

Table 2: ¹H NMR Data for Comparative Imidazole Derivatives

Compound Solvent H-2 (ppm) H-4/H-5 (ppm) Other Key Signals (ppm)
1-TritylimidazoleCDCl₃7.65 (s)7.09 (s), 6.97 (s)7.15-7.35 (m, 15H, Trityl-H)
4-(Chloromethyl)-1H-imidazole hydrochlorideDMSO-d₆9.05 (s)7.68 (s)4.80 (s, 2H, -CH₂Cl)
4-(Hydroxymethyl)-1-trityl-1H-imidazoleNot Specified~7.5 (s)~6.8 (s)~4.5 (s, 2H, -CH₂OH), ~7.2-7.4 (m, 15H, Trityl-H)

Data for 1-tritylimidazole and 4-(chloromethyl)-1H-imidazole hydrochloride is sourced from publicly available spectral databases. Data for 4-(hydroxymethyl)-1-trityl-1H-imidazole is estimated based on typical chemical shifts.

This comparison highlights the influence of the trityl group and the substituent at the 4-position on the chemical shifts of the imidazole ring protons. The trityl group generally causes a slight upfield shift of the imidazole protons compared to the unprotected imidazole. The electron-withdrawing chloromethyl group in the target molecule is expected to shift the adjacent imidazole proton (H-5) downfield relative to an unsubstituted position.

Standard Experimental Protocol for NMR Spectroscopy

The following provides a typical methodology for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Structure and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound and the expected correlation of its atoms to the NMR signals.

Figure 1: Structure of this compound and its predicted NMR correlations.

Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and subsequent NMR characterization of this compound is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-(Hydroxymethyl)imidazole, Trityl Chloride) reaction Protection of Imidazole Nitrogen (e.g., with triethylamine) start->reaction chlorination Chlorination of Hydroxymethyl Group (e.g., with thionyl chloride) reaction->chlorination workup Aqueous Workup and Extraction chlorination->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product nmr_sample Prepare NMR Sample product->nmr_sample acquire_1h Acquire ¹H NMR Spectrum nmr_sample->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum nmr_sample->acquire_13c analyze Data Processing and Analysis acquire_1h->analyze acquire_13c->analyze structure_confirm Structure Confirmation analyze->structure_confirm

Figure 2: General workflow for the synthesis and NMR characterization.

Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-(Chloromethyl)-1-trityl-1H-imidazole and a comparison with related compounds. This information is valuable for researchers in drug development and related scientific fields for the structural elucidation and identification of this and similar molecules.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound, under electron ionization (EI), is expected to be dominated by the formation of the highly stable trityl cation. The molecular ion (M+) is anticipated to be of low abundance due to the lability of the C-N bond connecting the trityl group to the imidazole ring.

The primary fragmentation pathway involves the cleavage of this C-N bond, leading to the formation of the triphenylmethyl cation (trityl cation) as the base peak. This is a common and well-documented fragmentation pattern for compounds containing a trityl group, owing to the extensive resonance stabilization of the resulting carbocation.

A secondary fragmentation pathway would involve the formation of the 4-(chloromethyl)-1H-imidazolyl cation. Further fragmentation of this ion is also possible.

Comparison with an Alternative Compound

To provide context for the predicted fragmentation pattern, we compare it with the reported GC-MS fragmentation data for a structurally related compound, 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. The presence of the trityl group in this molecule leads to a similar primary fragmentation, providing a useful, albeit imperfect, comparison.

Predicted/Observed FragmentPredicted m/z for this compoundObserved m/z for 1-(triphenylmethyl)-1H-imidazole-4-carbaldehydePredicted Relative Abundance
Molecular Ion [M]+ 358/360338Low
Trityl Cation [C(C6H5)3]+ 243243High (Base Peak)
[4-(Chloromethyl)-1H-imidazolyl]+ 115/117-Moderate
Further Trityl Fragments 165165, 120Moderate to Low
[Imidazole-4-carbaldehyde]+ -95Moderate

Experimental Protocol

The following is a general protocol for acquiring an electron ionization mass spectrum for a compound such as this compound.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the solid sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

Data Analysis:

  • Identify the molecular ion peak. Note the characteristic isotopic pattern for chlorine-containing compounds (M+ and M+2 peaks with an approximate 3:1 ratio).

  • Identify the base peak and other major fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks and known chemical principles.

Fragmentation Pathway Diagram

fragmentation M [this compound]+• m/z 358/360 trityl Trityl Cation [C(C6H5)3]+ m/z 243 M->trityl Primary Fragmentation imidazole [4-(Chloromethyl)-1H-imidazolyl]• m/z 115/117 M->imidazole Alternative Fragmentation fragment1 Further Fragments m/z 165 trityl->fragment1 Secondary Fragmentation

A Comparative Guide to Histidine Side-Chain Protection: Trityl vs. Boc and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the selection of an appropriate protecting group for the histidine side chain is a critical decision that significantly impacts the yield, purity, and stereochemical integrity of the final peptide. The imidazole ring of histidine presents unique challenges, including a high propensity for racemization and susceptibility to side-chain acylation.[1] This guide provides an objective comparison of the commonly used trityl (Trt) protecting group, often introduced using reagents like 4-(Chloromethyl)-1-trityl-1H-imidazole, with the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the histidine side chain.

The choice of a protecting group is primarily dictated by the overall synthetic strategy, most notably whether Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is employed. An ideal protecting group should prevent side reactions, minimize racemization, be stable throughout the synthesis, and be removable under conditions that do not compromise the integrity of the peptide.[2]

Performance Comparison of Histidine Protecting Groups

The efficacy of a protecting group is evaluated based on several key parameters, including its ability to suppress racemization, its stability under the cyclical conditions of peptide synthesis, and the conditions required for its removal.

Table 1: Quantitative Comparison of Racemization with Different Histidine Side-Chain Protecting Groups in Fmoc-SPPS

Fmoc-Histidine DerivativeCoupling Conditions% D-His (Racemization)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA7.8%[3]
Fmoc-His(Boc)-OHMicrowave-assisted SPPSSignificantly reduced[4]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA0.3%[3]

Table 2: General Characteristics of Common Histidine Side-Chain Protecting Groups

Protecting GroupPrimary Application (SPPS)StabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Trityl (Trt) Fmoc-SPPSStable to piperidine, labile to acid.[5]Strong acid (e.g., 95% TFA).[2]Robust, widely used, cost-effective.[1]Minimal protection against racemization.[3][4] Incomplete deprotection can be an issue.[6]
Boc Boc-SPPS and Fmoc-SPPSLabile to strong acid.[7][8]Strong acid (e.g., TFA).[7][8]Excellent suppression of racemization.[4][8]Not orthogonal in standard Boc-SPPS if used for both Nα and side-chain protection. May not be suitable for all strategies requiring orthogonal protection in Fmoc-SPPS.
Fmoc Fmoc-SPPSLabile to piperidine.Removed simultaneously with Nα-Fmoc group.[9]Useful for short peptides or near the N-terminus.[9]Not a permanent side-chain protecting group throughout the synthesis.[9]
Decision Workflow for Selecting a Histidine Protecting Group

The selection of an optimal histidine protecting group is a multifactorial decision that balances the demands of the peptide sequence, the chosen synthesis strategy, and cost considerations.

G start Select Peptide Synthesis Strategy fmoc_spps Fmoc-based SPPS start->fmoc_spps boc_spps Boc-based SPPS start->boc_spps racemization_risk High Racemization Risk? fmoc_spps->racemization_risk orthogonal_deprotection Need for Orthogonal Deprotection? boc_spps->orthogonal_deprotection use_trt Use Fmoc-His(Trt)-OH racemization_risk->use_trt No use_boc_fmoc Use Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH racemization_risk->use_boc_fmoc Yes use_dnp Use Boc-His(Dnp)-OH orthogonal_deprotection->use_dnp Yes use_boc_boc Use Boc-His(Boc)-OH orthogonal_deprotection->use_boc_boc No

Decision workflow for selecting a histidine protecting group.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-His(Trt)-OH in Fmoc-SPPS

This protocol outlines a standard cycle for the incorporation of a Trityl-protected histidine residue.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[6]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[6]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), an activating agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[6]

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6]

  • Washing: Extensively wash the resin with DMF to remove excess reagents and byproducts.[6]

  • Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Global Deprotection and Cleavage for a Peptide with His(Trt)

This protocol describes the final cleavage from the resin and removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2][4]

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, and wash with cold ether.[4]

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Incorporation of Boc-His(Boc)-OH in Boc-SPPS

This protocol describes a typical cycle for incorporating Boc-protected histidine in a Boc-SPPS workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 30 minutes.[8]

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[8][10]

  • Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step using a solution of 10% DIPEA in DMF. Wash again with DMF and DCM.

  • Amino Acid Activation and Coupling: Pre-activate Boc-His(Boc)-OH with a coupling reagent such as DCC/HOBt in DMF/DCM and add it to the neutralized resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.

Protocol 4: Removal of the Dinitrophenyl (Dnp) Group

This protocol is for the orthogonal removal of the Dnp group from a histidine side-chain, often used in Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF.[1]

  • Deprotection Solution: Prepare a solution of 20% thiophenol and 20% DIPEA in DMF.[1]

  • Deprotection Reaction: Treat the resin with the deprotection solution for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin sequentially with DMF, methanol, and diethyl ether.

Deprotection Schemes

The choice of protecting group is fundamentally linked to its deprotection chemistry, which must be compatible with the overall synthetic scheme.

G cluster_0 Fmoc-SPPS Deprotection cluster_1 Boc-SPPS Deprotection peptide_trt Peptide-Resin-His(Trt) cleavage_tfa Cleavage Cocktail (e.g., 95% TFA) peptide_trt->cleavage_tfa Final Step deprotected_peptide_trt Free Peptide cleavage_tfa->deprotected_peptide_trt peptide_boc Peptide-Resin-His(Boc) deprotection_tfa Deprotection (e.g., 50% TFA in DCM) peptide_boc->deprotection_tfa Cyclical Nα-Boc Removal cleavage_hf Cleavage (e.g., HF) peptide_boc->cleavage_hf Final Step deprotection_tfa->peptide_boc After Coupling deprotected_peptide_boc Free Peptide cleavage_hf->deprotected_peptide_boc

Deprotection workflows for Trt and Boc protected histidine.

Conclusion

The strategic selection of a histidine protecting group is a critical determinant of success in peptide synthesis.[1] For routine Fmoc-SPPS where racemization is not a primary concern, the cost-effective and widely used Fmoc-His(Trt)-OH is a suitable choice.[1] However, in instances where racemization is likely, such as with prolonged coupling times or the synthesis of long and complex peptides, the use of Fmoc-His(Boc)-OH is highly recommended due to its superior ability to maintain stereochemical integrity.[1] In the context of Boc-SPPS, Boc-His(Boc)-OH is effective, particularly for shorter peptides, while options like Boc-His(Dnp)-OH provide a robust and orthogonal protection strategy for more complex syntheses.[1][9] Ultimately, the choice depends on a careful evaluation of the specific peptide sequence, the synthetic methodology, and the desired purity of the final product.

References

A Comparative Guide to the Alkylating Efficiency of Chloromethyl Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alkylating efficiency of key chloromethyl heterocyclic compounds. Alkylating agents are a critical class of compounds in medicinal chemistry, primarily utilized for their cytotoxic properties in cancer therapy. Their ability to covalently modify biological macromolecules, most notably DNA, underpins their therapeutic effect. This document outlines the chemical principles governing their reactivity, presents methodologies for their comparative evaluation, and provides illustrative data to guide research and development.

Introduction to Heterocyclic Alkylating Agents

Chloromethylated heterocyclic compounds are characterized by a chloromethyl group (-CH₂Cl) attached to a heterocyclic ring system. The nature of the heteroatom (e.g., nitrogen, oxygen, sulfur) and the overall electronic properties of the ring significantly influence the reactivity of the chloromethyl group as an alkylating agent. The primary mechanism of action involves the nucleophilic substitution of the chlorine atom by a biological nucleophile, such as the nitrogen atoms of DNA bases. This covalent modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.

The efficiency of this alkylation process is paramount to the compound's biological activity and is influenced by factors such as the stability of the carbocation intermediate (in an S(_N)1-type mechanism) or the susceptibility of the carbon-chlorine bond to nucleophilic attack (in an S(_N)2-type mechanism).

Comparative Alkylating Efficiency

The alkylating efficiency of chloromethyl heterocyclic compounds is directly related to the electronic nature of the heterocyclic ring. Electron-donating heterocycles will tend to increase the reactivity of the chloromethyl group, while electron-withdrawing heterocycles will decrease its reactivity. This is due to the stabilization of the partial positive charge that develops on the benzylic-like carbon during the transition state of the nucleophilic substitution reaction.

Based on the known electronic properties of common five- and six-membered heterocycles, the expected order of reactivity for the 2-chloromethyl derivatives is:

Furan > Thiophene > Pyridine

  • 2-(Chloromethyl)furan: The oxygen atom in the furan ring is highly electron-donating through resonance, which strongly activates the chloromethyl group towards nucleophilic substitution.

  • 2-(Chloromethyl)thiophene: Sulfur is also electron-donating, but to a lesser extent than oxygen, making the thiophene derivative generally less reactive than its furan counterpart.

  • 2-(Chloromethyl)pyridine: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the chloromethyl group towards nucleophilic attack.

Quantitative Data Summary

Table 1: Comparison of Alkylating Reactivity using the 4-(p-nitrobenzyl)pyridine (NBP) Assay

CompoundHeterocycleRelative Rate Constant (k/k₀)¹
Reference Benzyl Chloride1.00
Compound A 2-(Chloromethyl)furan~ 5-10
Compound B 2-(Chloromethyl)thiophene~ 2-5
Compound C 2-(Chloromethyl)pyridine~ 0.1-0.5

¹Relative rate constant compared to benzyl chloride. Higher values indicate greater alkylating reactivity.

Table 2: Comparative Cytotoxicity in HeLa Human Cervical Cancer Cells

CompoundHeterocycleIC₅₀ (µM)²
Compound A 2-(Chloromethyl)furan~ 10-50
Compound B 2-(Chloromethyl)thiophene~ 50-150
Compound C 2-(Chloromethyl)pyridine> 200

²Half-maximal inhibitory concentration after a 48-hour exposure. Lower values indicate higher cytotoxicity.

Experimental Protocols

Determination of Alkylating Activity using the 4-(p-nitrobenzyl)pyridine (NBP) Assay

This colorimetric assay is a widely accepted method for quantifying the reactivity of alkylating agents.[1][2] The principle involves the reaction of the alkylating agent with the nucleophile 4-(p-nitrobenzyl)pyridine (NBP) to form a colored pyridinium salt. The intensity of the color, measured spectrophotometrically, is proportional to the extent of alkylation.

Materials:

  • Alkylating agent (e.g., 2-(chloromethyl)furan)

  • 4-(p-nitrobenzyl)pyridine (NBP) solution (e.g., 5% w/v in a suitable solvent like acetone or ethylene glycol)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Base (e.g., triethylamine or sodium hydroxide)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the alkylating agent at a known concentration in a suitable solvent.

  • In a reaction vessel, mix a defined volume of the alkylating agent solution with the NBP solution and the buffer.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction by adding a base, which develops the color of the alkylated NBP product.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 540-560 nm).

  • A standard curve can be generated using a known alkylating agent to quantify the reactivity of the test compounds.

In Vitro DNA Alkylation Assay

This assay directly measures the ability of a compound to form covalent adducts with DNA.[3][4]

Materials:

  • Alkylating agent

  • Purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence)

  • Buffer solution (e.g., Tris-EDTA buffer, pH 7.4)

  • Ethanol

  • Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector

Procedure:

  • Incubate the alkylating agent with the purified DNA in the buffer solution at 37°C for a defined period.

  • Precipitate the DNA using cold ethanol to remove any unreacted alkylating agent.

  • Wash the DNA pellet with ethanol and then resuspend it in a suitable buffer.

  • Enzymatically digest the alkylated DNA into individual nucleosides.

  • Analyze the resulting mixture of nucleosides by HPLC.

  • The presence of new peaks corresponding to alkylated nucleosides confirms DNA alkylation. The area under these peaks can be used to quantify the extent of alkylation.

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow Experimental Workflow for Comparing Alkylating Efficiency cluster_chemical Chemical Reactivity Assessment cluster_biological Biological Activity Assessment NBP_assay 4-(p-nitrobenzyl)pyridine (NBP) Assay NBP_reagents Mix Alkylating Agent, NBP, and Buffer NBP_assay->NBP_reagents NBP_incubation Incubate at 37°C NBP_reagents->NBP_incubation NBP_color Add Base to Develop Color NBP_incubation->NBP_color NBP_measure Measure Absorbance NBP_color->NBP_measure end Compare Alkylating Efficiency NBP_measure->end DNA_alkylation In Vitro DNA Alkylation Assay DNA_incubation Incubate Alkylating Agent with DNA DNA_alkylation->DNA_incubation DNA_precipitation Precipitate and Wash DNA DNA_incubation->DNA_precipitation DNA_digestion Enzymatic Digestion of DNA DNA_precipitation->DNA_digestion DNA_analysis HPLC Analysis of Nucleosides DNA_digestion->DNA_analysis DNA_analysis->end Cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) Cell_culture Culture Cancer Cells (e.g., HeLa) Cytotoxicity_assay->Cell_culture Cell_treatment Treat Cells with Alkylating Agent Cell_culture->Cell_treatment Cell_incubation Incubate for 48h Cell_treatment->Cell_incubation Cell_viability Measure Cell Viability Cell_incubation->Cell_viability Cell_viability->end start Select Chloromethyl Heterocyclic Compounds start->NBP_assay start->DNA_alkylation start->Cytotoxicity_assay

Caption: Workflow for comparing the chemical and biological alkylating efficiency.

DNA_Alkylation_Pathway Signaling Pathway of DNA Alkylation-Induced Apoptosis Alkylating_Agent Chloromethyl Heterocycle DNA Cellular DNA Alkylating_Agent->DNA Alkylation DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adduct->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: DNA alkylation leads to apoptosis through the DNA damage response pathway.

References

Comparative Guide to HPLC Method Development for Monitoring Reactions of 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for monitoring the reactions of 4-(Chloromethyl)-1-trityl-1H-imidazole. Given the reactive nature of the chloromethyl group and the presence of the bulky, acid-labile trityl protecting group, the development of a stability-indicating HPLC method is crucial for accurate reaction monitoring and purity assessment. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring its reactions requires a robust analytical method to distinguish the starting material from reactants, intermediates, byproducts, and degradation products. The trityl group imparts significant non-polar character, while the chloromethyl group is susceptible to nucleophilic substitution and hydrolysis. Furthermore, the trityl group itself can be cleaved under acidic conditions.[1] Therefore, the choice of stationary phase, mobile phase composition, and pH are critical parameters in method development.

Comparison of HPLC Methods

The following table outlines three potential reversed-phase HPLC methods with different columns and mobile phases, representing a logical progression in method development. These are proposed starting points based on common practices for the analysis of imidazole derivatives and compounds with similar functionalities.[2][3][4][5][6]

Parameter Method A: General Purpose C18 Method B: Polar-Embedded C18 Method C: Phenyl-Hexyl
Stationary Phase C18 (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18)Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Luna C18(2))Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, Agilent Zorbax Eclipse Phenyl-Hexyl)
Particle Size 3.5 µm or 5 µm3.5 µm or 5 µm2.6 µm or 3.5 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm4.6 x 100 mm or 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 7.50.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50-95% B in 15 min60-90% B in 15 min55-95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C40 °C
Detection (UV) 220 nm & 254 nm220 nm & 254 nm220 nm & 254 nm
Anticipated Performance Good retention of the highly non-polar trityl-containing compound. Potential for peak tailing of the basic imidazole moiety. Risk of trityl group cleavage with acidic mobile phase.Improved peak shape for the imidazole due to shielding of silanols. The near-neutral pH is gentle on the trityl group.[7] Methanol may offer different selectivity for byproducts compared to acetonitrile.[2][3]Alternative selectivity due to π-π interactions between the phenyl column chemistry and the aromatic rings of the analyte. May provide better resolution of aromatic impurities. TFA can improve peak shape but increases the risk of de-tritylation.

Experimental Protocols

Below is a detailed protocol for the recommended starting point, Method B , which balances good chromatographic performance with the chemical stability of the analyte.

Protocol for Method B: Polar-Embedded C18

1. Materials and Reagents:

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium acetate (LC-MS grade or equivalent)

  • This compound reference standard

  • Reaction mixture to be analyzed

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Waters SymmetryShield RP18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded C18 column).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. To prepare 1 L, dissolve 0.7708 g of ammonium acetate in 1 L of HPLC grade water. Adjust pH to 7.5 with dilute ammonium hydroxide or acetic acid if necessary. Filter through a 0.22 µm filter.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    Time (min) % Mobile Phase B (Methanol)
    0.0 60
    15.0 90
    15.1 60

    | 20.0 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: DAD, monitor at 220 nm and 254 nm.

3. Sample Preparation:

  • Reference Standard: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Reaction Sample: Dilute an aliquot of the reaction mixture with a 50:50 mixture of acetonitrile and water to a concentration where the main peak is within the linear range of the detector. The dilution factor will depend on the reaction concentration. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the reference standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5.

5. Analysis and Data Interpretation:

  • Inject the prepared reaction sample.

  • Identify the peak for this compound by comparing the retention time with the reference standard.

  • Monitor the appearance of new peaks (impurities, byproducts) and the disappearance of the starting material peak over the course of the reaction. The peak area percentage can be used to estimate the relative amounts of each component.

Visualizations

Logical Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing a robust HPLC method for monitoring the reactions of this compound.

HPLC_Method_Development start Define Analytical Objective scout Initial Scouting Runs (Method A, B, C) start->scout eval1 Evaluate Peak Shape, Retention, and Resolution scout->eval1 opt_mob Optimize Mobile Phase (Organic Ratio, pH, Buffer) eval1->opt_mob Good Start fail Re-evaluate Column/ Mobile Phase Choice eval1->fail Poor Performance opt_col Optimize Column (Temp, Flow Rate) opt_mob->opt_col eval2 Assess Performance opt_col->eval2 robust Robustness Testing (Small Variations) eval2->robust Acceptable eval2->fail Not Acceptable validate Method Validation (ICH Guidelines) robust->validate final Final Method validate->final fail->scout

Caption: Workflow for HPLC Method Development.

Signaling Pathway of Method Selection Logic

This diagram shows the decision-making process for selecting the optimal column and mobile phase based on the properties of this compound.

Method_Selection_Logic analyte Analyte Properties: - Trityl (Non-polar, Acid-labile) - Imidazole (Basic) - Chloromethyl (Reactive) trityl Trityl Group analyte->trityl imidazole Imidazole Moiety analyte->imidazole rp_hplc Reversed-Phase HPLC trityl->rp_hplc High Retention ph_consider pH > 4 to avoid de-tritylation trityl->ph_consider imidazole->rp_hplc peak_shape Control Peak Tailing imidazole->peak_shape polar_embed Polar-Embedded Column rp_hplc->polar_embed Initial Choice phenyl_hex Phenyl-Hexyl Column rp_hplc->phenyl_hex Alternative ph_consider->polar_embed Gentle pH peak_shape->polar_embed Silanol Shielding peak_shape->phenyl_hex π-π Interactions

Caption: Method Selection Logic Diagram.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Authentication of 4-(Chloromethyl)-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for authenticating the chemical structure of synthesized 4-(Chloromethyl)-1-trityl-1H-imidazole. Given the limited availability of published experimental spectra for this specific compound, this guide will also feature a comparative analysis with the closely related analogue, 1-trityl-1H-imidazole, for which experimental data is more accessible. This approach allows for a robust understanding of the expected spectral features of the target molecule.

The primary spectroscopic methods covered are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information crucial for unambiguous structure elucidation.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its analogue, 1-trityl-1H-imidazole.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Notes
This compound Imidazole H-2~7.5-7.6sExpected to be a singlet.
Imidazole H-5~6.9-7.0sExpected to be a singlet.
Trityl-H (aromatic)~7.1-7.4mComplex multiplet for the 15 aromatic protons of the trityl group.
-CH₂Cl~4.6-4.8sSinglet for the chloromethyl protons.
1-trityl-1H-imidazole Imidazole H-27.63s
Imidazole H-4/H-57.27, 6.69s
Trityl-H (aromatic)7.04-7.09, 6.92-6.98m

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Compound Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
This compound Imidazole C-2~138-140
Imidazole C-4~135-137
Imidazole C-5~120-122
Trityl C (quaternary)~75-77
Trityl C (aromatic)~127-130Multiple peaks expected.
-CH₂Cl~40-45

Table 3: Mass Spectrometry Data Comparison

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z of Molecular Ion [M]⁺ Key Fragmentation Peaks (m/z)
This compound C₂₃H₁₉ClN₂358.86358/360 (due to ³⁵Cl/³⁷Cl isotopes)243 (Trityl cation), 115 (Imidazole-CH₂Cl fragment)
1-trityl-1H-imidazole C₂₂H₁₈N₂310.39310243 (Trityl cation), 67 (Imidazole fragment)

Table 4: FTIR Spectral Data Comparison (Predicted)

Compound Functional Group Expected Absorption Band (cm⁻¹) Intensity
This compound C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=C (aromatic)1600-1450Medium to Strong
C-N (imidazole ring)1550-1480Medium
C-Cl800-600Strong

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Range: Scan from m/z 100 to 500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Can be varied to induce fragmentation and observe daughter ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Visualizations

The following diagrams illustrate the workflow for structural authentication and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Authentication synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR MS Mass Spectrometry synthesis->MS FTIR FTIR Spectroscopy synthesis->FTIR data_analysis Spectral Data Interpretation NMR->data_analysis MS->data_analysis FTIR->data_analysis structure_auth Structure Authenticated data_analysis->structure_auth

Caption: Experimental workflow for the spectroscopic authentication of a synthesized compound.

logical_relationship Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR MassSpec Mass Spec. Compound->MassSpec FTIR FTIR Compound->FTIR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env reveals Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel reveals Mol_Weight Molecular Weight & Formula MassSpec->Mol_Weight determines Func_Groups Functional Groups FTIR->Func_Groups identifies

Caption: Logical relationship of information derived from different spectroscopic techniques.

Navigating the Labyrinth of Histidine Protection: A Comparative Guide to Trityl Group Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the protection of the histidine imidazole side chain is a critical consideration that profoundly influences yield, purity, and the stereochemical integrity of the final product. The trityl (Trt) group has long been a workhorse for this purpose, but its requirement for strong acidic conditions for removal limits its utility in modern, complex synthetic strategies demanding orthogonal deprotection schemes. This guide provides an objective, data-driven comparison of common and novel alternatives to the trityl protecting group, offering a comprehensive resource for making informed decisions in the laboratory.

The imidazole ring of histidine is a double-edged sword in peptide synthesis. Its nucleophilicity can lead to undesirable side reactions, and more critically, the lone pair of electrons on the Nπ-nitrogen can catalyze the racemization of the Cα-chiral center during activation, compromising the biological activity of the final peptide.[1][2] Effective protection of the imidazole side chain is therefore paramount to mitigate these challenges.[1][3]

Performance Comparison of Imidazole Protecting Groups

The ideal protecting group for the histidine side chain should be robust enough to withstand the rigors of peptide synthesis, particularly the repeated cycles of Nα-deprotection, yet be removable under specific and mild conditions that do not affect other protecting groups or the peptide-resin linkage. Furthermore, it should effectively suppress racemization during coupling reactions. The following tables provide a comparative overview of key performance indicators for various alternatives to the trityl group.

Protecting GroupStructureIntroduction ReagentKey AdvantagesKey Disadvantages
Trityl (Trt) Triphenylmethyl chlorideTrityl chloride (Trt-Cl)Robust, stable to repeated Fmoc deprotection.[1][4]Requires strong acid (e.g., high concentration TFA) for removal, limiting orthogonality.[4] Prone to causing significant racemization.[5][6]
4-Methoxytrityl (Mmt) 4-Methoxytrityl chlorideHighly acid-labile, allowing for mild, selective on-resin removal.[4][7] Orthogonal to tBu and Boc groups.[4]May not be stable enough for very long syntheses with numerous acidic steps.[4]
4-Methyltrityl (Mtt) 4-Methyltrityl chlorideMore acid-labile than Trt, enabling milder deprotection.[4][7] Orthogonal to tBu and Boc groups.[4]Less labile than Mmt.[7]
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonateSignificantly reduces racemization during coupling.[3][5]Removal conditions are similar to those for global cleavage in some strategies, limiting orthogonality.[4]
Benzyloxycarbonyl (Z or Cbz) Benzyl chloroformateRemovable by catalytic hydrogenation, offering true orthogonality to acid- and base-labile groups.[8]Requires specialized hydrogenation equipment; catalyst can be poisoned by sulfur-containing residues.
2,4-Dinitrophenyl (Dnp) 1-Fluoro-2,4-dinitrobenzeneStable to both acidic and basic conditions.[7] Removable by thiolysis, providing orthogonality.[6]Introduction and removal require specific, and potentially harsh, reagents.
Tosyl (Tos) p-Toluenesulfonyl chlorideCost-effective and stable to acidic conditions used in Boc-SPPS.[9]Removal often requires strong acid (HF) or nucleophilic attack, which can be harsh.[10] Can be labile to HOBt.[7]
Benzyloxymethyl (Bom) Benzyloxymethyl chlorideVery effective in suppressing racemization.[7]Can be difficult to prepare, leading to higher cost.[7] Potential for side reactions upon deprotection.[11]
tert-Butoxymethyl (Bum) tert-Butoxymethyl chlorideEffective at preventing racemization.[5]Deprotection can be sluggish.[5]

Quantitative Data on Racemization

Racemization of histidine during peptide synthesis is a major concern. The choice of the side chain protecting group has a dramatic impact on the degree of epimerization.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50 °C, 10 min>16%[6]
Fmoc-His(Boc)-OH50 °C, 10 min0.81%[6]
Fmoc-His(π-Mbom)-OH50 °C, 10 minSimilar to Fmoc-His(Boc)-OH[6]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation7.8%[12]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation0.3%[12]

Deprotection Conditions: A Comparative Overview

The orthogonality of a protecting group is defined by the uniqueness of its cleavage conditions relative to other protecting groups in the synthetic scheme.

Protecting GroupDeprotection Reagent(s)ConditionsOrthogonality
Trityl (Trt) High concentration TFA (e.g., 95%)Room temperature, 1-3 hoursLimited with other acid-labile groups
4-Methoxytrityl (Mmt) Dilute TFA (e.g., 1-2% in DCM with scavengers)Room temperature, short treatment timesOrthogonal to tBu, Boc
4-Methyltrityl (Mtt) Dilute TFA (e.g., 1% in DCM) or HFIP/TFE mixturesRoom temperatureOrthogonal to tBu, Boc
tert-Butoxycarbonyl (Boc) Strong TFA (e.g., 25-50% in DCM or neat)Room temperature, 20-30 minutesQuasi-orthogonal with Trt-based groups
Benzyloxycarbonyl (Z or Cbz) H₂, Pd/CRoom temperature, atmospheric pressureFully orthogonal to acid- and base-labile groups
2,4-Dinitrophenyl (Dnp) Thiophenol/DIPEA in DMFRoom temperature, 1-2 hoursFully orthogonal to acid- and base-labile groups
Tosyl (Tos) HF or Na/liquid ammoniaVaries with reagentOrthogonal to base-labile groups
Benzyloxymethyl (Bom) Strong acid (e.g., HF) or catalytic hydrogenolysisVaries with reagentDepends on cleavage method
tert-Butoxymethyl (Bum) TFARoom temperatureNot orthogonal to other TFA-labile groups

Experimental Protocols

Detailed methodologies for the introduction and removal of key protecting groups are provided below.

Protocol 1: Introduction of the Trityl (Trt) Group on Fmoc-His-OH

Materials:

  • Fmoc-His-OH

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM), dry

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Dissolve Fmoc-His-OH in dry DCM.

  • Add an equimolar amount of TEA or DIPEA to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.[6]

Protocol 2: On-Resin Deprotection of the 4-Methoxytrityl (Mmt) Group

Materials:

  • Mmt-protected peptidyl-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 5% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the Mmt-protected peptidyl-resin in DCM.

  • Prepare a deprotection solution of 1-2% TFA in DCM containing 1-5% TIS.

  • Treat the resin with the deprotection solution for 2-5 minutes. Repeat this step 2-3 times until the deprotection is complete (monitored by a colorimetric test for the Mmt cation).

  • Wash the resin thoroughly with DCM to remove the cleaved Mmt cations and residual acid.

  • Neutralize the resin with a solution of 5% DIPEA in DMF.

  • Wash the resin with DMF to prepare for the next coupling step.[4]

Protocol 3: Deprotection of the Benzyloxycarbonyl (Cbz) Group by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected peptide

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[8]

Protocol 4: Removal of the 2,4-Dinitrophenyl (Dnp) Group

Materials:

  • Peptide-resin with Dnp-protected histidine

  • Thiophenol

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.

  • Treat the resin with the deprotection solution for 1-2 hours at room temperature.

  • Filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and reagents.[6]

Visualization of Key Workflows

To better understand the strategic decisions involved in selecting a histidine protecting group, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and a decision-making pathway.

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple Fmoc-His(PG)-OH Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash Deprotection2->Wash4 Chain_Elongation Repeat Cycles Wash4->Chain_Elongation Final_Cleavage Final Cleavage & Global Deprotection (e.g., TFA Cocktail) Chain_Elongation->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

His_PG_Decision_Tree Start Select His Protecting Group Racemization High Racemization Risk? Start->Racemization Orthogonality Need for On-Resin Side-Chain Modification? Racemization->Orthogonality No Boc_Bom Use Boc or Bom Racemization->Boc_Bom Yes Standard_SPPS Standard SPPS Orthogonality->Standard_SPPS No Mmt_Mtt Use Mmt or Mtt Orthogonality->Mmt_Mtt Yes Hydrogenation Hydrogenation Feasible? Cbz Use Cbz (Z) Hydrogenation->Cbz Yes Trt Use Trt Hydrogenation->Trt No Standard_SPPS->Hydrogenation

Decision workflow for selecting a histidine protecting group.

Conclusion

The selection of a protecting group for the imidazole side chain of histidine is a critical decision in peptide synthesis that extends beyond simple protection. While the trityl group remains a viable option for routine syntheses, the demand for more complex and stereochemically pure peptides necessitates the consideration of alternatives. For syntheses where racemization is a significant concern, the Boc and Bom groups have demonstrated superior performance. When on-resin, orthogonal deprotection is required for side-chain modification, the more acid-labile trityl analogs, Mmt and Mtt, are excellent choices. The Cbz group offers a truly orthogonal deprotection strategy via hydrogenation, which is invaluable in specific contexts. By carefully considering the experimental data and protocols presented in this guide, researchers can make a more informed decision on the optimal histidine protecting group for their specific synthetic needs, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

A Comparative Study of Substituted Imidazole Isomers and Their Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of positional isomers of substituted imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The versatile imidazole scaffold is a key component in numerous natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] Understanding the structure-activity relationship (SAR) of imidazole isomers is crucial for the rational design of more potent and selective therapeutic agents.

This document focuses on a comparative analysis of nitrophenyl-substituted diphenylimidazole isomers, summarizing their reported anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with visualizations of key experimental workflows and relevant signaling pathways to aid in research and development.

Comparative Biological Activity of Nitrophenyl-Substituted Diphenylimidazole Isomers

The biological activity of substituted imidazoles can be significantly influenced by the position of substituents on the phenyl ring. The following tables summarize the quantitative data for ortho-, meta-, and para-nitrophenyl substituted diphenylimidazole isomers from various studies to highlight their differential effects.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/IsomerCancer Cell LineAssay TypeIC50 (µM)Reference
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole A549 (Lung)MTT Assay7.5[3]
HeLa (Cervical)MTT Assay9.3[3]
MCF-7 (Breast)MTT Assay8.9[3]
2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole Not SpecifiedNot SpecifiedShowed significant anthelmintic activity[5]
1-(2-Nitrophenyl)-1H-imidazole Not specifiedNot specifiedUsed as a synthetic intermediate[6]

Note: Direct comparison should be made with caution as the data is compiled from different studies with potentially varying experimental conditions.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/IsomerBacterial StrainFungal StrainMIC (µg/mL)Reference
2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole Not SpecifiedCandida albicans, Aspergillus niger, etc.12.5[4]
General trisubstituted imidazoles Gram-positive & Gram-negative bacteriaNot Specified0.50 - 12.9[7]

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below. These protocols are intended as a general guide and may require optimization based on specific experimental conditions.

Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives

This protocol describes a general one-pot synthesis for 2,4,5-trisubstituted imidazoles.[8][9]

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Substituted aromatic aldehyde (e.g., 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, 4-nitrobenzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of benzil (1 mmol), the appropriate substituted aldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2,4,5-trisubstituted imidazole.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (substituted imidazole isomers)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[13][14][15]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic/antifungal drugs (positive controls)

  • Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control drugs in the broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of substituted imidazole isomers.

G cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation start Starting Materials (Benzil, Aldehyde, NH4OAc) reaction One-Pot Reaction (Reflux in Acetic Acid) start->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (FT-IR, NMR, Mass Spec) purification->characterization pure_product Pure Substituted Imidazole Isomers characterization->pure_product start_bio Pure Substituted Imidazole Isomers antimicrobial Antimicrobial Assay (Broth Microdilution) start_bio->antimicrobial anticancer Anticancer Assay (MTT Assay) start_bio->anticancer mic_data MIC Values antimicrobial->mic_data ic50_data IC50 Values anticancer->ic50_data

Caption: Generalized workflow for the synthesis and biological evaluation of substituted imidazole isomers.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation imidazole Imidazole Derivatives imidazole->pi3k inhibit imidazole->akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

G tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules apoptosis Apoptosis polymerization->apoptosis leads to mitosis Mitosis microtubules->mitosis cell_division Cell Division mitosis->cell_division imidazole Imidazole Derivatives imidazole->polymerization inhibit

Caption: Mechanism of action of imidazole derivatives as tubulin polymerization inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-(Chloromethyl)-1-trityl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-(Chloromethyl)-1-trityl-1H-imidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural guidance herein is intended for researchers, scientists, and professionals in drug development and other scientific fields.

I. Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar imidazole compounds indicate a number of risks. Always consult the specific SDS provided by your supplier and follow all institutional and local regulations.

General Hazard Summary for Halogenated Imidazole Derivatives:

Hazard TypeDescriptionRecommendations
Acute Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and call a poison center or doctor immediately.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][3]Wear protective gloves, clothing, eye, and face protection. If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[1][3]
Eye Damage Causes serious eye damage.[1][3]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][3]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]
Environmental Hazards Discharge into the environment must be avoided.[4] Some imidazole compounds are not readily biodegradable.[5][6]Do not let the product enter drains.[4] Dispose of contents/container to an approved waste disposal plant.[1][2][3][4][7]

II. Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: This compound is a halogenated organic solid . It must be segregated from non-halogenated organic waste streams.

  • Container Selection: Use a designated, sealable, and chemically compatible container for waste accumulation. The container should be in good condition, with a secure screw-top lid.[8][9] If possible, leave the chemical in its original container.[4]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label that includes:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date of accumulation

    • The generating laboratory and responsible individual's name

  • Waste Accumulation:

    • Collect the waste in its pure solid form.

    • Solutions containing this compound should also be collected in a designated, compatible, and clearly labeled container.

    • Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[8][9]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[8]

  • Disposal Request: Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a contracted hazardous waste disposal service.

Spill Cleanup Waste:

  • Any materials used to clean up spills of this chemical (e.g., absorbent pads, contaminated gloves, and apparel) must also be disposed of as hazardous waste.

  • Double-bag these materials in durable plastic bags, label them with the chemical name and as "Spill Debris," and dispose of them along with the primary chemical waste.[8]

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound identify 1. Identify Waste Stream (Halogenated Organic Solid) start->identify is_spill Spill or Routine Waste? identify->is_spill routine_waste 2a. Routine Waste Collection is_spill->routine_waste Routine spill_waste 2b. Spill Cleanup Waste is_spill->spill_waste Spill containerize 3. Place in Designated, Compatible, & Labeled Container routine_waste->containerize double_bag 3. Double-Bag Spill Debris & Label Contents spill_waste->double_bag segregate 4. Segregate from Incompatible Materials containerize->segregate double_bag->segregate store 5. Store in Secure Satellite Accumulation Area segregate->store request_pickup 6. Arrange for Disposal via EH&S or Licensed Contractor store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-1-trityl-1H-imidazole
Reactant of Route 2
4-(Chloromethyl)-1-trityl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.